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  • Product: 4-Bromo-2,3,6-trifluorophenol
  • CAS: 192446-70-1

Core Science & Biosynthesis

Foundational

pKa Value and Acidity of 4-Bromo-2,3,6-Trifluorophenol in Aqueous Solutions: Mechanistic Insights and Experimental Protocols

Executive Summary In rational drug design and advanced materials synthesis, the thermodynamic ionization constant ( pKa​ ) of a functional group dictates its behavior in physiological and reactive environments. 4-Bromo-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design and advanced materials synthesis, the thermodynamic ionization constant ( pKa​ ) of a functional group dictates its behavior in physiological and reactive environments. 4-Bromo-2,3,6-trifluorophenol (CAS: 192446-70-1) 1 is a highly substituted, electron-deficient aromatic compound. Due to the synergistic electron-withdrawing effects of its halogen substituents, it exhibits a significantly enhanced acidity compared to unsubstituted phenol.

This whitepaper provides an in-depth mechanistic analysis of the substituent effects governing the acidity of 4-bromo-2,3,6-trifluorophenol, presents extrapolated quantitative pKa​ data based on empirical benchmarks, and outlines a rigorous, self-validating spectrophotometric protocol for precise in-house determination.

Mechanistic Causality of Halogenated Phenol Acidity

The acidity of a phenol derivative is fundamentally governed by the relative thermodynamic stability of its conjugate base (the phenoxide anion). Substituents that delocalize or inductively withdraw electron density from the negatively charged oxygen atom will lower the pKa​ (increase acidity).

In the case of 4-bromo-2,3,6-trifluorophenol, two distinct electronic mechanisms are at play:

  • The Trifluoro Effect (Positions 2, 3, and 6): Fluorine is the most electronegative element. While it possesses a weak resonance-donating effect ( +M ), its profound inductive withdrawal ( −I ) through the σ -bond framework dominates. Ortho-fluorines (positions 2 and 6) exert the strongest stabilization on the phenoxide anion due to their spatial proximity to the oxygen. Empirical data for 2,3,6-trifluorophenol establishes a pKa​ of approximately 6.45 2, a massive drop from phenol's 9.95.

  • The Para-Bromo Effect (Position 4): Bromine is a large halogen. Because its 4p orbitals overlap poorly with the 2p orbitals of the aromatic carbon ring, its resonance donation ( +M ) is virtually negligible. Consequently, its inductive withdrawal ( −I ) operates unopposed 3. The addition of a para-bromo group typically lowers a phenol's pKa​ by an additional ~0.6 units.

By applying linear free-energy relationships (Hammett equation principles), the combined electronic effects yield an extrapolated pKa​ of ~5.8 to 6.1 for 4-bromo-2,3,6-trifluorophenol.

SubstituentEffects Base Unsubstituted Phenol pKa: 9.95 F_Inductive 2,3,6-Trifluoro Substitution Strong -I Effect ΔpKa ≈ -3.5 Base->F_Inductive Inductive pull (-I) Br_Inductive Br_Inductive Base->Br_Inductive Inductive pull (-I) Target 4-Bromo-2,3,6-trifluorophenol Extrapolated pKa: 5.8 - 6.1 F_Inductive->Target Br_Inductive->Target

Logical relationship of halogen substituent effects on the acidity of phenol.

Quantitative Data Summaries

To contextualize the acidity of the target compound, the following table summarizes the pKa​ values of foundational reference molecules. The additive nature of the substituents clearly illustrates the trajectory toward the highly acidic nature of 4-bromo-2,3,6-trifluorophenol.

CompoundExperimental pKa​ (Aqueous, 25°C)Primary Electronic Driver
Phenol 9.95Baseline resonance stabilization
4-Bromophenol 9.34 3Weak −I from para-halogen
2,4,6-Trifluorophenol 7.12 – 7.50 4Strong −I from ortho/para-fluorines
2,3,6-Trifluorophenol 6.45 ± 0.15 2Strong −I from ortho/meta-fluorines
4-Bromo-2,3,6-trifluorophenol ~5.8 – 6.1 (Extrapolated) Combined −I from all halogens

Note: In drug development, a pKa​ of ~5.9 means that at physiological pH (7.4), the compound will exist predominantly (>95%) in its ionized phenoxide state. This dramatically alters its lipophilicity profile ( LogD7.4​≪LogP ), impacting membrane permeability and target binding thermodynamics.

Experimental Protocol: Self-Validating UV-Vis pKa​ Determination

Because highly halogenated phenols often suffer from poor aqueous solubility, traditional potentiometric titration can yield noisy data. UV-Vis Spectrophotometric Titration is the gold standard here. Deprotonation of the phenol extends the π -conjugation of the aromatic ring, causing a distinct bathochromic (red) shift in the absorbance maximum ( λmax​ ).

Methodological Causality & Trustworthiness

This protocol is designed as a self-validating system . By plotting the spectra of the compound across a pH gradient, the curves must intersect at a single point—the isosbestic point . If an isosbestic point is absent, it immediately alerts the scientist to experimental artifacts (e.g., compound precipitation, oxidative degradation, or a multi-step reaction), preventing the reporting of false thermodynamic data.

Step-by-Step Workflow

Step 1: Buffer Preparation (Constant Ionic Strength)

  • Action: Prepare a Britton-Robinson universal buffer series (pH 3.0 to 9.0 in 0.5 unit increments). Adjust the ionic strength to I=0.1M using Potassium Chloride (KCl).

  • Causality: pKa​ is highly sensitive to ionic strength due to changes in activity coefficients. Maintaining a constant I=0.1M ensures the derived value is a true thermodynamic constant, not a concentration-dependent artifact.

Step 2: Analyte Stock & Equilibration

  • Action: Dissolve 4-bromo-2,3,6-trifluorophenol in HPLC-grade Methanol to create a 10 mM stock. Spike 10 μL of this stock into 3 mL of each buffer solution (final concentration ~33 μM , <0.5% co-solvent).

  • Causality: The low co-solvent ratio prevents the methanol from artificially shifting the dielectric constant of the water, which would artificially inflate the measured pKa​ .

Step 3: Spectral Acquisition

  • Action: Blank the spectrophotometer with the respective buffer. Scan each sample from 200 nm to 400 nm at 25.0 ± 0.1 °C using a quartz cuvette.

Step 4: Isosbestic Validation & Data Extraction

  • Action: Overlay all spectra. Verify the presence of a sharp isosbestic point (typically around 270-280 nm for halogenated phenols). Identify the λmax​ for the fully protonated species (low pH) and the fully deprotonated species (high pH).

  • Action: Extract the absorbance values at the phenoxide λmax​ for all pH points.

Step 5: Non-Linear Regression

  • Action: Plot Absorbance vs. pH. Fit the data to the Henderson-Hasselbalch derived equation:

    Aobs​=1+10(pH−pKa​)Aacid​+Abase​⋅10(pH−pKa​)​
  • Action: The inflection point of the resulting sigmoidal curve yields the exact pKa​ .

Workflow A 1. Buffer Preparation (Constant Ionic Strength) B 2. Analyte Addition (4-bromo-2,3,6-trifluorophenol) A->B C 3. UV-Vis Spectroscopy (Scan 200-400 nm) B->C D 4. Isosbestic Point Check (Self-Validation Step) C->D E 5. Non-Linear Regression (Absorbance vs. pH) D->E Isosbestic Point Confirmed Err Halt: Check for Precipitation or Oxidative Degradation D->Err No Isosbestic Point Found F 6. pKa Determination E->F

UV-Vis spectrophotometric workflow for pKa determination with isosbestic validation.

Implications in Drug Development

Understanding the precise pKa​ of 4-bromo-2,3,6-trifluorophenol is critical when utilizing it as a pharmacophore or a synthetic leaving group.

  • As a Leaving Group: The low pKa​ (~5.9) makes the 4-bromo-2,3,6-trifluorophenoxide anion an excellent, stable leaving group in nucleophilic aromatic substitutions ( SN​Ar ) or in the design of hypoxia-activated prodrugs, similar to mechanisms observed with other fluorinated phenols 5.

  • Pharmacokinetics: If incorporated into a larger active pharmaceutical ingredient (API), this moiety guarantees ionization in the blood plasma, which will restrict passive blood-brain barrier (BBB) penetration but may enhance solubility and specific electrostatic interactions within target protein binding pockets.

References

  • Title: 4-bromo-2,3,6-trifluorophenol — Chemical Substance Information | Source: NextSDS | URL: 1

  • Title: 2,3,6-TRIFLUOROPHENOL CAS#: 113798-74-6 | Source: ChemicalBook | URL: 2

  • Title: Evaluating the Impact of the Tyr158 pKa on the Mechanism and Inhibition of InhA | Source: NIH.gov | URL: 5

  • Title: 4-Bromophenol vs 4-aminophenol pKa in water comparison confusion | Source: ECHEMI | URL: 3

  • Title: Distribution Coefficients of Ionized and Un-ionized... | Source: PDXScholar | URL: 4

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4-bromo-2,3,6-trifluorophenol

This guide provides a comprehensive technical overview of the methodologies involved in determining and analyzing the crystal structure of 4-bromo-2,3,6-trifluorophenol. Tailored for researchers, scientists, and professi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the methodologies involved in determining and analyzing the crystal structure of 4-bromo-2,3,6-trifluorophenol. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of this halogenated phenol. While a definitive published crystal structure for 4-bromo-2,3,6-trifluorophenol is not currently available in open-access crystallographic databases, this guide furnishes a robust framework for its experimental determination and interpretation, drawing upon established principles and analogous structures.

Introduction: The Significance of Halogenated Phenols

Halogenated phenols are a class of compounds with significant industrial and pharmaceutical relevance. Their applications range from pesticides and bactericides to flame retardants and wood preservatives[1]. The introduction of halogen atoms, particularly fluorine and bromine, into the phenolic ring system can profoundly influence the molecule's physicochemical properties, including acidity, lipophilicity, and metabolic stability. Furthermore, these halogen atoms can participate in specific non-covalent interactions, such as halogen bonding, which are crucial in crystal engineering and the rational design of new materials and drug candidates[1][2].

The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, governs a compound's bulk properties, such as melting point, solubility, and bioavailability. Therefore, the elucidation of the crystal structure of 4-bromo-2,3,6-trifluorophenol is a critical step in understanding its behavior and unlocking its potential applications. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for obtaining this detailed structural information[3][4][5].

This guide will walk through the necessary steps to achieve this, from the synthesis of the target compound to the final analysis of its crystal packing.

Synthesis and Crystallization of 4-bromo-2,3,6-trifluorophenol

The first and most critical step is the synthesis of high-purity 4-bromo-2,3,6-trifluorophenol and the subsequent growth of single crystals suitable for X-ray diffraction. The synthetic route can be adapted from known procedures for similar halogenated phenols.

Proposed Synthesis

A plausible synthetic route starts from 2,3,6-trifluorophenol, which is commercially available. The bromination of phenols is a well-established reaction, and the regioselectivity is directed by the activating hydroxyl group and the existing fluorine substituents[6].

Experimental Protocol: Synthesis of 4-bromo-2,3,6-trifluorophenol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2,3,6-trifluorophenol (1.0 eq) in a suitable solvent such as carbon disulfide or a chlorinated solvent.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent from the dropping funnel. The addition should be dropwise to control the reaction temperature and minimize side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4-bromo-2,3,6-trifluorophenol.

Crystallization

The growth of high-quality single crystals is often the most challenging part of a crystal structure determination. Several techniques can be employed, and the optimal conditions must be determined empirically.

Experimental Protocol: Crystallization

  • Solvent Selection: Screen a variety of solvents with different polarities (e.g., hexane, ethanol, acetone, chloroform, and mixtures thereof) to find a solvent in which the compound has moderate solubility.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent at room temperature. This is often the simplest and most effective method.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "non-solvent" in which the compound is insoluble but the solvent is miscible. The slow diffusion of the non-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.

Synthesis_and_Crystallization_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization start_synthesis 2,3,6-Trifluorophenol bromination Bromination with Br2 start_synthesis->bromination workup Aqueous Workup bromination->workup purification Column Chromatography workup->purification product 4-bromo-2,3,6-trifluorophenol purification->product dissolution Dissolve in Suitable Solvent product->dissolution Pure Compound crystal_growth Slow Evaporation / Vapor Diffusion / Cooling dissolution->crystal_growth single_crystal Single Crystal crystal_growth->single_crystal

Caption: Workflow for the synthesis and crystallization of 4-bromo-2,3,6-trifluorophenol.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including unit cell dimensions, bond lengths, and bond angles[3][4][5].

Fundamental Principles

Crystals act as three-dimensional diffraction gratings for X-rays. When a monochromatic X-ray beam is directed at a single crystal, the X-rays are scattered by the electrons of the atoms in the crystal lattice. Constructive interference of the scattered X-rays occurs at specific angles, as described by Bragg's Law, producing a unique diffraction pattern of spots[7]. The positions and intensities of these diffraction spots contain the information needed to determine the crystal structure[7].

Experimental Protocol: Data Collection
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in a modern X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations of the atoms, resulting in a better-quality diffraction pattern. The diffractometer rotates the crystal in the X-ray beam, and a detector records the diffraction pattern at various crystal orientations[7].

SCXRD_Workflow start Single Crystal mount Mount Crystal on Goniometer start->mount cool Cool Crystal (e.g., 100 K) mount->cool xray Irradiate with Monochromatic X-rays cool->xray rotate Rotate Crystal xray->rotate detect Detect Diffraction Pattern rotate->detect data Diffraction Data (Intensities and Positions) detect->data

Caption: Experimental workflow for single-crystal X-ray diffraction data collection.

Structure Solution and Refinement

Once the diffraction data is collected, the next step is to determine the crystal structure. This is a two-part process involving structure solution and structure refinement[8].

Structure Solution

The "phase problem" is the central challenge in crystallography. While the intensities of the diffraction spots can be measured, their phases cannot be directly determined experimentally. The phases, however, are essential for calculating the electron density map, which reveals the positions of the atoms in the unit cell. Modern crystallographic software uses various methods, such as direct methods or the Patterson method, to solve the phase problem and generate an initial structural model[8].

Structure Refinement

The initial model from the structure solution is then refined using a least-squares method. This iterative process adjusts the atomic coordinates, thermal parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction data[9][10][11]. The quality of the final refined structure is assessed using metrics such as the R-factor.

Hypothetical Crystallographic Data

While the specific data for 4-bromo-2,3,6-trifluorophenol is not yet known, the following table presents a hypothetical but realistic set of crystallographic parameters that might be expected for a small organic molecule of this nature.

ParameterHypothetical Value
Chemical formulaC₆H₂BrF₃O
Formula weight247.98 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)8.1, 10.2, 12.5
α, β, γ (°)90, 105, 90
Volume (ų)995
Z4
Density (calculated)1.65 g/cm³
Absorption coefficient (μ)4.5 mm⁻¹
F(000)480
Crystal size (mm³)0.20 x 0.15 x 0.10
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
Reflections collected5000
Independent reflections2000
R-factor (final)0.04

Analysis of the Crystal Structure: Intermolecular Interactions

The crystal packing of 4-bromo-2,3,6-trifluorophenol is expected to be dominated by a combination of hydrogen bonds and halogen bonds.

  • Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and can interact with the oxygen or fluorine atoms of neighboring molecules, which act as hydrogen bond acceptors. These interactions are expected to play a significant role in the overall crystal packing.

  • Halogen Bonding: The bromine atom in 4-bromo-2,3,6-trifluorophenol can act as a halogen bond donor, interacting with nucleophilic regions of adjacent molecules, such as the oxygen or fluorine atoms. These interactions can be classified as Type I or Type II, depending on the geometry of the contact[1][2]. The electrophilic region on the bromine atom can form a net attractive interaction with a nucleophilic region on a neighboring molecule[1][2].

Intermolecular_Interactions cluster_mol1 4-bromo-2,3,6-trifluorophenol (A) cluster_mol2 4-bromo-2,3,6-trifluorophenol (B) cluster_mol3 4-bromo-2,3,6-trifluorophenol (C) mol1 Molecule A mol2 Molecule B mol3 Molecule C O1 O-H O2 O O1->O2 Hydrogen Bond (O-H···O) F3 F O1->F3 Hydrogen Bond (O-H···F) Br1 Br O3 O Br1->O3 Halogen Bond (Br···O) F1 F Br2 Br Br2->F1 Halogen Bond (Br···F) F2 F Br3 Br

Caption: Potential intermolecular interactions in the crystal lattice of 4-bromo-2,3,6-trifluorophenol.

Conclusion

The determination of the crystal structure of 4-bromo-2,3,6-trifluorophenol through single-crystal X-ray diffraction is an essential step for a comprehensive understanding of its solid-state properties. This guide has provided a detailed roadmap for researchers, outlining the necessary experimental procedures from synthesis and crystallization to data collection and structure refinement. The analysis of the resulting crystal structure will provide invaluable insights into the intermolecular forces at play, which can be leveraged for the rational design of new pharmaceuticals and functional materials.

References

  • Desiraju, G. R., Ho, P. S., Kloo, L., Legon, A. C., Marquardt, R., Metrangolo, P., ... & Resnati, G. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1711-1713. [Link]

  • Dauter, Z., & Dauter, M. (2014). Recent developments in phasing and structure refinement for macromolecular crystallography. Current opinion in structural biology, 25, 50-58. [Link]

  • Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • Universität Ulm. (2026). Molecular Structure Analysis: Single-Crystal X-ray Diffraction. [Link]

  • Pulstec USA. (2023). Single Crystal X-Ray Diffraction. [Link]

  • Bruker. (2020). What is Single Crystal X-ray Diffraction?[Link]

  • Massachusetts Institute of Technology. (n.d.). Structure refinement: some background theory and practical strategies. [Link]

  • RWTH Aachen University. (n.d.). Phase analysis and structure refinement. [Link]

  • Sher, F. (2010). Crystal Structure Refinement. [Link]

  • Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The halogen bond. Chemical reviews, 116(4), 2478-2601. [Link]

  • Chemistry Steps. (2024). Reactions of Phenols. [Link]

Sources

Foundational

Thermodynamic Stability Profile of 4-Bromo-2,3,6-Trifluorophenol: A Technical Whitepaper

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Reference Executive Summary In the landscape of modern drug design and agrochemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Reference

Executive Summary

In the landscape of modern drug design and agrochemical synthesis, polyhalogenated phenols serve as critical building blocks. Among these, 4-bromo-2,3,6-trifluorophenol (CAS: 192446-70-1) [1] occupies a unique physicochemical space. The strategic placement of three fluorine atoms and one bromine atom on a phenolic core creates a highly polarized, sterically shielded molecule with distinct thermodynamic boundaries.

This whitepaper dissects the thermodynamic stability of 4-bromo-2,3,6-trifluorophenol. By analyzing bond dissociation energies (BDEs), electronic resonance, and steric hindrance, we provide a causal framework for its behavior under thermal and chemical stress. Furthermore, we outline self-validating experimental protocols for accurately profiling its thermodynamic parameters in a laboratory setting.

Molecular Architecture & Thermodynamic Parameters

The thermodynamic stability of 4-bromo-2,3,6-trifluorophenol is not uniform; it is a composite of highly stable C–F bonds juxtaposed against a thermodynamically vulnerable C–Br bond and a highly acidic O–H group.

Bond Dissociation Energies (BDE) & Orbital Causality

The stability of halogenated aromatics is dictated by the efficiency of orbital overlap between the carbon atom and the halogen.

  • C–F Bonds (Positions 2, 3, 6): Fluorine's 2p orbitals overlap perfectly with carbon's 2p orbitals, creating an exceptionally strong bond with a dissociation energy typically exceeding 105 kcal/mol[2]. This renders the fluorinated positions highly resistant to thermal degradation and oxidative cleavage[3].

  • C–Br Bond (Position 4): Bromine utilizes 4p orbitals, leading to a significant orbital size mismatch with carbon's 2p orbitals. This poor overlap results in a much lower BDE (~67 kcal/mol)[4]. Consequently, the C–Br bond is the thermodynamic "weak link," acting as the primary site for homolytic cleavage under photolytic or thermal stress.

  • O–H Bond: The strong electron-withdrawing nature of the perhalogenated ring weakens the O–H bond (~85 kcal/mol)[5], facilitating proton dissociation.

Acidity and Phenoxide Stabilization

The thermodynamic stability of the ionized state (phenoxide anion) directly influences the molecule's pKa. The precursor molecule, 2,3,6-trifluorophenol, exhibits a predicted pKa of ~6.45[6]. The addition of the para-bromine atom in 4-bromo-2,3,6-trifluorophenol further stabilizes the negative charge of the conjugate base through inductive electron withdrawal, lowering the estimated pKa to the 5.5–6.0 range. The 2,6-difluoro substitution also provides steric shielding to the phenoxide oxygen, altering its solvation thermodynamics and hydrogen-bonding capacity.

Quantitative Data Summary

Table 1: Estimated Thermodynamic Parameters of 4-Bromo-2,3,6-trifluorophenol

ParameterEstimated ValueCausality / Structural Driver
C–F BDE 105 – 132 kcal/molOptimal 2p-2p orbital overlap; high electronegativity.
C–Br BDE ~67 kcal/mol2p-4p orbital mismatch; primary site of thermal failure.
O–H BDE ~85 kcal/molInductive weakening by the polyhalogenated aromatic ring.
pKa 5.5 – 6.0Anion stabilization via strong inductive electron withdrawal.

Mechanisms of Thermodynamic Degradation

Understanding how a molecule degrades is essential for establishing safe handling, storage, and reaction parameters. For 4-bromo-2,3,6-trifluorophenol, thermal or UV energy input bypasses the high-barrier C–F bonds and selectively targets the C–Br bond.

G Mol 4-bromo-2,3,6-trifluorophenol (Stable Ground State) Thermal Thermal/UV Stress (Energy Input) Mol->Thermal CleavageBr C-Br Homolytic Cleavage (ΔH ≈ 67 kcal/mol) Thermal->CleavageBr Favored Pathway CleavageF C-F Cleavage (ΔH > 105 kcal/mol) Thermal->CleavageF High Energy Barrier Radical Trifluorophenoxyl Radical + Br• CleavageBr->Radical Stable No Reaction (Thermodynamically Prohibited) CleavageF->Stable

Caption: Thermodynamic degradation pathways highlighting the vulnerability of the C-Br bond.

Experimental Methodologies for Stability Profiling

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They employ internal standards and orthogonal detection methods to guarantee that the extracted thermodynamic data is artifact-free.

Protocol 1: Thermal Stability Profiling via TGA-MS

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) allows for the precise determination of the onset of thermal degradation, specifically isolating the homolytic cleavage of the C–Br bond.

Step-by-Step Methodology:

  • Calibration (Self-Validation): Calibrate the TGA furnace temperature using high-purity Indium (Tm = 156.6°C) and Zinc (Tm = 419.5°C) standards.

  • Sample Preparation: Weigh 5.0 ± 0.1 mg of 4-bromo-2,3,6-trifluorophenol into an alumina crucible. Do not pack the powder tightly to ensure uniform heat distribution.

  • Atmosphere Control: Purge the system with high-purity Argon at 50 mL/min for 30 minutes prior to the run to eliminate oxidative degradation pathways, isolating purely thermal thermodynamic stability.

  • Thermal Ramp: Heat the sample from 25°C to 500°C at a strict rate of 10°C/min.

  • Orthogonal MS Tracking: Route the TGA exhaust to a quadrupole mass spectrometer. Set the SIM (Selected Ion Monitoring) to track m/z 79 and 81 (Bromine isotopes).

  • Data Extraction: The exact temperature at which m/z 79/81 signals spike corresponds to the thermodynamic breaking point of the C–Br bond, validating the mass loss observed on the TGA curve.

Protocol 2: Precision pKa Determination via ^19^F NMR Titration

Standard potentiometric titrations can be skewed by the poor aqueous solubility of polyhalogenated phenols. ^19^F NMR titration bypasses this by directly monitoring the electronic environment of the fluorine atoms as the molecule ionizes.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of 50 mM phosphate/acetate buffers in D2O, spanning pD 3.0 to 9.0 in 0.5 unit increments.

  • Sample Formulation: Dissolve 4-bromo-2,3,6-trifluorophenol to a concentration of 2 mM in each buffer.

  • Internal Standard (Self-Validation): Add 1 mM of Trifluoroacetic acid (TFA) to each sample. TFA's chemical shift remains static across this pH range, acting as a continuous calibration lock for the spectrometer.

  • Data Acquisition: Acquire ^19^F NMR spectra at a constant 298 K. Monitor the chemical shifts of the fluorine atoms at the 2 and 6 positions. As the hydroxyl group deprotonates, the resulting negative charge shields the adjacent fluorine atoms, causing an upfield shift.

  • Parameter Extraction: Plot the ^19^F chemical shift (δ) against the measured pH (adjusted for the deuterium isotope effect: pH = pD - 0.4). Fit the data to a standard Henderson-Hasselbalch sigmoidal curve. The inflection point yields the exact, thermodynamically rigorous pKa.

Workflow Sample Sample Prep (192446-70-1) TGA TGA / MS (Thermal Profiling) Sample->TGA NMR 19F NMR Titration (pKa Determination) Sample->NMR Data Thermodynamic Parameter Extraction TGA->Data Degradation Onset (ΔH) NMR->Data Ionization State (pKa)

Caption: Orthogonal experimental workflow for thermodynamic parameter extraction.

Implications for Drug Development

For medicinal chemists, the thermodynamic profile of 4-bromo-2,3,6-trifluorophenol offers distinct advantages:

  • Metabolic Stability: The high BDE of the C–F bonds prevents oxidative metabolism by Cytochrome P450 enzymes at the 2, 3, and 6 positions.

  • Bioisosterism & Cross-Coupling: The thermodynamically weaker C–Br bond is highly advantageous for late-stage functionalization. It serves as an ideal handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build complex API (Active Pharmaceutical Ingredient) architectures.

  • Formulation: The low pKa ensures that at physiological pH (7.4), the molecule (or its derivatives retaining the phenol) will exist predominantly in the ionized phenoxide state, drastically altering its LogD and membrane permeability profile compared to non-halogenated analogs.

References

  • NextSDS. "4-bromo-2,3,6-trifluorophenol — Chemical Substance Information". NextSDS Substance Database. 1[1]

  • ChemicalBook. "2,3,6-TRIFLUOROPHENOL CAS#: 113798-74-6". 6[6]

  • Blumberg Institute. "A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism". 2[2]

  • The Journal of Physical Chemistry A. "Effects of Ring Fluorination on the Ultraviolet Photodissociation Dynamics of Phenol". ACS Publications. 5[5]

  • The Royal Society. "Studies of the variations in bond dissociation energies of aromatic compounds - II. Substituted bromobenzenes". 4[4]

  • National Institutes of Health (NIH) / PMC. "Formation of Monofluorinated Radical Cofactor in Galactose Oxidase through Copper-Mediated C−F Bond Scission".3[3]

Sources

Exploratory

Thermodynamic Solubility Profile and Solvation Mechanics of 4-Bromo-2,3,6-trifluorophenol in Polar Organic Solvents

Executive Summary As a critical intermediate in the synthesis of advanced liquid crystals[1] and biologically active molecules such as A-CD estrogens[2], 4-bromo-2,3,6-trifluorophenol (CAS: 192446-70-1) presents a unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a critical intermediate in the synthesis of advanced liquid crystals[1] and biologically active molecules such as A-CD estrogens[2], 4-bromo-2,3,6-trifluorophenol (CAS: 192446-70-1) presents a unique physicochemical challenge. Its highly halogenated aromatic ring dictates its behavior in solution, requiring precise solvent selection to optimize reaction yields and purification workflows (e.g., recrystallization)[3]. This technical guide systematically deconstructs the structural causality behind its solubility profile in polar organic solvents and provides a self-validating analytical protocol for thermodynamic solubility determination.

Structural Causality & Physicochemical Profiling

To predict the solubility of 4-bromo-2,3,6-trifluorophenol, one must first analyze the electronic and steric environment of the molecule. The compound features three highly electronegative fluorine atoms at the 2, 3, and 6 positions, alongside a bulky bromine atom at the 4-position[4].

  • Inductive Polarization: The halogens exert a profound electron-withdrawing inductive effect (-I effect) across the aromatic ring. This dramatically polarizes the O-H bond of the phenol group, lowering its pKa relative to unhalogenated phenol. Consequently, the hydroxyl proton becomes an exceptionally strong hydrogen-bond donor, primed for interaction with polar solvents.

  • Lipophilicity vs. Polarity: Despite the highly polarized hydroxyl group, the dense halogenation imparts significant lipophilicity to the molecule, yielding an estimated LogP of 4.01 to 4.11[3][5]. This dual nature dictates that the compound exhibits optimal solubility in solvents of intermediate to high polarity that can engage in hydrogen bonding (e.g., alcohols, acetone), rather than purely non-polar hydrocarbons or highly polar aqueous media[6].

Solvation Mechanics in Polar Media

The dissolution of 4-bromo-2,3,6-trifluorophenol in polar organic solvents is governed by the solvent's ability to disrupt the solute's crystal lattice through competitive intermolecular forces.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Methanol is frequently utilized for the recrystallization of brominated trifluorophenol derivatives[3]. Protic solvents act as both hydrogen bond donors and acceptors. The solvent's hydroxyl group donates a hydrogen bond to the highly electronegative fluorine atoms and the phenolic oxygen, while simultaneously accepting a hydrogen bond from the acidic phenolic proton. This dual-action creates a robust, low-energy solvation shell.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone): In aprotic media, the solvent acts exclusively as a hydrogen bond acceptor. The highly acidic phenolic proton of 4-bromo-2,3,6-trifluorophenol forms strong dipole-dipole interactions with the carbonyl oxygen of acetone or the nitrogen of acetonitrile. The lack of solvent-solvent hydrogen bonding in aprotic media often leads to rapid dissolution kinetics.

Solvation Phenol 4-Bromo-2,3,6-trifluorophenol (H-Bond Donor & Acceptor) MeOH Methanol (Protic: Donor & Acceptor) Phenol->MeOH Dual H-Bonding Network MeCN Acetonitrile (Aprotic: Acceptor Only) Phenol->MeCN Single H-Bonding Interaction

Fig 1: Solvation interactions in protic versus aprotic polar solvents.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics that dictate the solubility behavior of 4-bromo-2,3,6-trifluorophenol[7].

PropertyValueSolvation Consequence
CAS Number 192446-70-1N/A
LogP ~4.01 - 4.11Favors dissolution in solvents of intermediate polarity.
Hydrogen Bond Donors 1 (Phenolic -OH)Enables strong dipole-dipole interactions with aprotic/protic media.
Hydrogen Bond Acceptors 4 (3x -F, 1x -O)Facilitates complex solvation shell formation in protic solvents.
Molecular Weight 226.98 g/mol Bulky halogens increase steric hindrance during crystal lattice formation.

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To accurately quantify the solubility limit of 4-bromo-2,3,6-trifluorophenol in various polar solvents, a rigorously controlled High-Performance Liquid Chromatography (HPLC) workflow is required. This protocol is designed as a self-validating system; every step includes a mechanistic safeguard to prevent false positives (e.g., micro-particulate scattering) from skewing the analytical data.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Add an excess amount (beyond the visually estimated solubility limit) of solid 4-bromo-2,3,6-trifluorophenol to 5.0 mL of the target polar solvent in a sealed amber glass vial.

    • Causality: Amber glass prevents UV-induced photodegradation of the carbon-bromine bond during the extended equilibration phase.

  • Thermodynamic Equilibration: Agitate the vials in an isothermal shaker at 25.0 ± 0.1 °C for 48 hours.

    • Causality: A 48-hour window ensures that the dissolution process reaches a true thermodynamic equilibrium rather than a temporary, supersaturated kinetic plateau.

  • Phase Separation: Centrifuge the resulting suspension at 10,000 rpm for 15 minutes at 25 °C.

    • Causality: Centrifugation mechanically forces undissolved micro-crystals to the bottom of the vial. This ensures the extracted supernatant represents a purely dissolved state, preventing undissolved particulates from artificially inflating the UV absorbance reading.

  • Aliquot Extraction & Matrix Matching: Carefully extract 100 µL of the supernatant and dilute it 1:100 with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid).

    • Causality: Dilution prevents UV detector saturation. Matrix matching prevents "solvent shock" and peak distortion (fronting/tailing) when the sample is injected onto the column.

  • HPLC-UV Quantification: Inject 10 µL of the diluted sample onto a C18 reverse-phase column. Monitor absorbance at the compound's λmax​ (typically 270-280 nm). Quantify the concentration against a pre-established 5-point calibration curve.

    • Causality: The calibration curve ( R2>0.999 ) validates the linear response of the detector, ensuring the final calculated solubility is analytically sound.

Workflow A 1. Solvent Saturation (Excess Solute in Polar Solvent) B 2. Thermodynamic Equilibration (Isothermal Shaking, 25°C, 48h) A->B C 3. Phase Separation (Centrifugation at 10,000 rpm) B->C D 4. Matrix Matching & Dilution (1:100 in Mobile Phase) C->D E 5. HPLC-UV Quantification (Validation via Calibration Curve) D->E

Fig 2: Standardized workflow for thermodynamic solubility validation.

References

  • JPH09183745A - New derivative of 2,3,6-trifluorophenol and production of the same Google Patents URL
  • Synthesis of A-CD Estrogens with Potential for Hormone Therapy SciSpace URL:[Link]

  • A Knowledge Base for The Recovery of Natural Phenols with Different Solvents Taylor & Francis URL:[Link]

  • 4-bromo-2,3,6-trifluorophenol — Chemical Substance Information NextSDS URL:[Link]

  • 13311-72-3_4-bromo-2,3,6-trichlorophenol Chemsrc URL:[Link]

Sources

Foundational

exact mass and molecular weight of 4-bromo-2,3,6-trifluorophenol

An In-depth Technical Guide to 4-Bromo-2,3,6-trifluorophenol Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-bromo-2,3,6-trifluorophenol (CAS No: 192446-70-1), a hal...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Bromo-2,3,6-trifluorophenol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-bromo-2,3,6-trifluorophenol (CAS No: 192446-70-1), a halogenated phenol of interest in synthetic chemistry.[1] This document delves into the fundamental physicochemical properties, analytical characterization, and synthetic considerations for this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Core Physicochemical & Spectroscopic Data

4-Bromo-2,3,6-trifluorophenol is a substituted aromatic compound. The presence of both bromine and fluorine atoms on the phenol ring creates a unique electronic environment, making it a versatile intermediate for further chemical modifications.

Quantitative Data Summary

The precise determination of mass is critical for the identification and characterization of a molecule. Below is a summary of the calculated molecular weight and exact mass for 4-bromo-2,3,6-trifluorophenol.

PropertyValue
Molecular Formula C₆H₂BrF₃O
Molecular Weight 226.98 g/mol
Exact Mass ([M]⁺, ⁷⁹Br) 225.9241 u
Exact Mass ([M+2]⁺, ⁸¹Br) 227.9221 u
CAS Number 192446-70-1[1]
The Distinction: Molecular Weight vs. Exact Mass

It is crucial to differentiate between molecular weight and exact mass, as they are distinct concepts in chemical analysis:

  • Molecular Weight (or Molar Mass) is the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance. It is calculated using the standard atomic weights found on the periodic table. This value is typically used in stoichiometric calculations for bulk quantities of a substance.

  • Exact Mass is the calculated mass of a molecule based on the mass of the most abundant isotope of each element. This value is fundamental in high-resolution mass spectrometry (HRMS), where it allows for the unambiguous determination of elemental composition.

Determination of Exact Mass by Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the exact mass and confirming the elemental composition of a compound. For halogenated compounds like 4-bromo-2,3,6-trifluorophenol, MS is particularly informative due to the characteristic isotopic patterns of halogens.[2]

The Isotopic Signature of Bromine

A key identifying feature of a bromine-containing compound in a mass spectrum is the presence of two peaks of nearly equal intensity for the molecular ion, separated by 2 m/z units.[3][4][5] This pattern arises from the natural abundance of bromine's two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).[5] The peak corresponding to the molecule containing ⁷⁹Br is the molecular ion peak (M), while the peak for the molecule with ⁸¹Br is the M+2 peak.[4]

Caption: Characteristic M and M+2 isotopic pattern for a compound with one bromine atom.

Experimental Protocol: Mass Spectrometry Analysis

The following protocol outlines a general procedure for the analysis of 4-bromo-2,3,6-trifluorophenol using mass spectrometry.

Objective: To determine the exact mass and confirm the isotopic pattern of 4-bromo-2,3,6-trifluorophenol.

Methodology:

  • Sample Preparation: a. Dissolve a small quantity (e.g., 1 mg) of 4-bromo-2,3,6-trifluorophenol in a suitable volatile solvent (e.g., 1 mL of methanol or acetonitrile). b. Prepare a dilute solution (e.g., 1-10 µg/mL) for analysis.

  • Instrumentation & Ionization: a. Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF). b. Choose an appropriate ionization technique. Electron Ionization (EI) is a hard ionization method that provides reproducible fragmentation patterns useful for structural elucidation.[2] Chemical Ionization (CI) is a softer technique that often results in a more abundant molecular ion peak, which is advantageous for confirming molecular weight.[2]

  • Mass Analysis: a. Calibrate the mass analyzer using a known standard to ensure high mass accuracy. b. Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).

  • Data Analysis: a. Identify the molecular ion region. Look for two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the [M]⁺ and [M+2]⁺ ions. b. Determine the exact mass of both isotopic peaks with high precision (to four or five decimal places). c. Compare the experimentally determined exact mass with the calculated theoretical value (225.9241 u for C₆H₂⁷⁹BrF₃O) to confirm the elemental composition.

Caption: General experimental workflow for mass spectrometry analysis.

Synthesis and Spectroscopic Characterization

Synthesis Pathway

The synthesis of 4-bromo-2,3,6-trifluorophenol can be achieved through the direct bromination of 2,3,6-trifluorophenol. A patent describes a method where 2,3,6-trifluorophenol is halogenated to introduce a bromine atom, yielding the desired product.[6] This reaction takes advantage of the activating effect of the hydroxyl group on the aromatic ring, directing bromination to the para position.

NMR Spectroscopy for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of synthesized compounds. While specific experimental spectra for 4-bromo-2,3,6-trifluorophenol are not widely available, a general protocol for its analysis is provided below.

Objective: To verify the chemical structure and substitution pattern of 4-bromo-2,3,6-trifluorophenol.

Methodology:

  • Sample Preparation: a. Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: a. Acquire a ¹H NMR spectrum. Due to the substitution pattern, a single proton signal is expected in the aromatic region. The chemical shift will be influenced by the adjacent fluorine and bromine atoms. A broad singlet for the hydroxyl (-OH) proton is also anticipated.

  • ¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C NMR spectrum. Six distinct signals are expected for the aromatic carbons, with their chemical shifts and C-F coupling constants providing detailed structural information.

  • ¹⁹F NMR Acquisition: a. Acquire a ¹⁹F NMR spectrum. Three distinct signals are expected for the non-equivalent fluorine atoms. The chemical shifts and F-F coupling patterns will be crucial for confirming the 2,3,6-trifluoro substitution pattern.

NMR_Workflow A Sample Prep (Dissolve in Deuterated Solvent) B Place in Spectrometer A->B C Acquire Data (¹H, ¹³C, ¹⁹F) B->C D Process FID (Fourier Transform) C->D E Analyze Spectrum (Shifts, Coupling) D->E

Caption: Standard workflow for Nuclear Magnetic Resonance (NMR) analysis.

Applications and Future Directions

Halogenated phenols are valuable building blocks in organic synthesis.[7] Due to its specific substitution pattern, 4-bromo-2,3,6-trifluorophenol can serve as a precursor for creating more complex molecules. The bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki or Sonogashira coupling), while the fluorine atoms can enhance metabolic stability and binding affinity in potential pharmaceutical candidates. Its structural motifs may be relevant in the development of materials such as liquid crystals, as suggested by research on related trifluorophenol derivatives.[6]

References

  • Benchchem. (n.d.).
  • Scribd. (n.d.).
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • NextSDS. (n.d.).
  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry.
  • Chemistry LibreTexts. (2023, August 29).
  • Sigma-Aldrich. (n.d.). 4-Bromo-2,3,5,6-tetrafluorophenol | 1998-61-4.
  • Pharmaffiliates. (n.d.). 4-Bromo-2,3,5,6-tetrafluorophenol | CAS No: 1998-61-4.
  • ChemicalBook. (n.d.). 4-Bromo-2,3-difluorophenol synthesis.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2,3,5,6-tetrafluorophenol | 1998-61-4.
  • ChemicalBook. (n.d.). 4-Bromo-2-fluorophenol(2105-94-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-BROMO-2,3,6-TRIFLUOROBENZYL ALCOHOL.
  • Benchchem. (n.d.). An In-depth Technical Guide to 4-Bromo-3-fluorophenol (CAS: 121219-03-2).
  • Chemsrc. (2025, September 15). 2,4,6-tribromo-3-fluorophenol | CAS#:319-98-2.
  • Google Patents. (n.d.). JPH09183745A - New derivative of 2,3,6-trifluorophenol and production of the same.
  • PubChem. (n.d.). 4-Bromo-2,3,5,6-tetrafluorophenol | C6HBrF4O | CID 2783331.
  • Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • Benchchem. (n.d.). A Comparative Guide to the NMR Spectral Analysis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol.
  • BLD Pharm. (n.d.). 27407-11-0|3-Bromo-4-fluorophenol.
  • NextSDS. (n.d.).
  • Fisher Scientific. (n.d.). 4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride, 99% 1 g.
  • ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol..
  • MDPI. (2022, November 1). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase.
  • ETH Zürich. (n.d.). Total Synthesis of Bromo- and Fluorodanicalipin A*.
  • Thermo Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Bromo-2,3,6-trichlorophenol AldrichCPR.
  • Wikipedia. (n.d.). 2,4,6-Tribromophenol.
  • PMC. (n.d.).
  • HELCOM. (n.d.). 2,4,6-Tribromophenol (TBP).
  • ResearchGate. (n.d.).

Sources

Protocols & Analytical Methods

Method

Synthesis Pathways for 4-Bromo-2,3,6-Trifluorophenol Derivatives: An Application Guide for Researchers

Introduction: The Significance of Polyfluorinated Phenols in Modern Chemistry Polyfluorinated aromatic compounds are of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Polyfluorinated Phenols in Modern Chemistry

Polyfluorinated aromatic compounds are of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science. The introduction of fluorine atoms into an organic molecule can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. 4-bromo-2,3,6-trifluorophenol and its derivatives are valuable building blocks in this context, offering a scaffold with a unique substitution pattern that can be further functionalized to create a diverse range of novel molecules. The presence of a bromine atom provides a handle for cross-coupling reactions, while the phenolic hydroxyl group can be readily converted into ethers and esters. This guide provides a detailed overview of the synthesis of 4-bromo-2,3,6-trifluorophenol and outlines key protocols for its derivatization, offering researchers a practical resource for the laboratory.

Part 1: Synthesis of 4-Bromo-2,3,6-trifluorophenol via Electrophilic Bromination

The most direct route to 4-bromo-2,3,6-trifluorophenol is the electrophilic aromatic substitution of 2,3,6-trifluorophenol. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.

Mechanistic Insights: The Role of Substituents in Directing Bromination

The hydroxyl group (-OH) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. The fluorine atoms, while electronegative and deactivating through induction, also possess lone pairs that can participate in resonance, directing electrophiles to the ortho and para positions.[1] In the case of 2,3,6-trifluorophenol, the positions ortho to the hydroxyl group are occupied by fluorine atoms. The remaining open position is the C4 position, which is para to the hydroxyl group. The combined directing effects of the hydroxyl group and the fluorine atoms strongly favor the substitution of bromine at this C4 position.[2]

G 2,3,6-Trifluorophenol 2,3,6-Trifluorophenol 4-Bromo-2,3,6-trifluorophenol 4-Bromo-2,3,6-trifluorophenol 2,3,6-Trifluorophenol->4-Bromo-2,3,6-trifluorophenol Br₂, Solvent

Figure 1. General scheme for the synthesis of 4-bromo-2,3,6-trifluorophenol.

Experimental Protocol: Direct Bromination of 2,3,6-Trifluorophenol

This protocol is adapted from a patented procedure and is designed to provide a high yield of the desired product.[3]

Materials:

  • 2,3,6-Trifluorophenol

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3,6-trifluorophenol (1.0 eq) in dichloromethane.

  • Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0-1.2 eq) in dichloromethane dropwise to the stirred solution. Maintain the temperature between 0-10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 4-bromo-2,3,6-trifluorophenol. A reported purification involved distillation at 5 Torr with an overhead temperature of 68-75 °C.[3]

ParameterValueReference
Starting Material 2,3,6-Trifluorophenol[3]
Reagent Bromine (Br₂)[3]
Yield ~70%[3]
Purity ~95% (by GC)[3]

Table 1. Summary of reaction parameters for the synthesis of 4-bromo-2,3,6-trifluorophenol.

Part 2: Synthesis of 4-Bromo-2,3,6-trifluorophenol Derivatives

The versatile scaffold of 4-bromo-2,3,6-trifluorophenol allows for further derivatization at both the hydroxyl group and the bromine-substituted carbon.

A. Ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alkoxide and an alkyl halide.[4][5] This SN2 reaction is well-suited for the etherification of 4-bromo-2,3,6-trifluorophenol.[6][7]

G cluster_0 Williamson Ether Synthesis 4-Bromo-2,3,6-trifluorophenol 4-Bromo-2,3,6-trifluorophenol Alkoxide Alkoxide 4-Bromo-2,3,6-trifluorophenol->Alkoxide Base (e.g., NaH, K₂CO₃) Ether Derivative Ether Derivative Alkoxide->Ether Derivative Alkyl Halide (R-X)

Figure 2. Workflow for the synthesis of ether derivatives.

Experimental Protocol: General Procedure for Etherification

Materials:

  • 4-Bromo-2,3,6-trifluorophenol

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 4-bromo-2,3,6-trifluorophenol (1.0 eq) in anhydrous DMF or THF. To this solution, carefully add a base such as sodium hydride (1.1 eq) or potassium carbonate (2.0 eq) at 0 °C. Stir the mixture at room temperature for 30-60 minutes.

  • Alkyl Halide Addition: Add the desired alkyl halide (1.1-1.5 eq) to the reaction mixture.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., to 60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction to room temperature and quench with water.

  • Extraction and Washing: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

B. Ester Derivatives via Acylation

The phenolic hydroxyl group can be readily acylated using acyl chlorides or acid anhydrides to form the corresponding esters.[8][9]

G 4-Bromo-2,3,6-trifluorophenol 4-Bromo-2,3,6-trifluorophenol Ester Derivative Ester Derivative 4-Bromo-2,3,6-trifluorophenol->Ester Derivative Acyl Chloride (RCOCl), Base

Figure 3. Synthesis of ester derivatives from 4-bromo-2,3,6-trifluorophenol.

Experimental Protocol: General Procedure for Esterification

Materials:

  • 4-Bromo-2,3,6-trifluorophenol

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (Et₃N)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 4-bromo-2,3,6-trifluorophenol (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Base and Acyl Chloride Addition: Add a base such as pyridine or triethylamine (1.2 eq). Cool the mixture to 0 °C and slowly add the acyl chloride (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water.

  • Extraction and Washing: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

C. Biaryl Derivatives via Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond in 4-bromo-2,3,6-trifluorophenol is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[10][11][12]

G 4-Bromo-2,3,6-trifluorophenol 4-Bromo-2,3,6-trifluorophenol Biaryl Derivative Biaryl Derivative 4-Bromo-2,3,6-trifluorophenol->Biaryl Derivative Arylboronic Acid, Pd Catalyst, Base

Figure 4. Suzuki-Miyaura coupling of 4-bromo-2,3,6-trifluorophenol.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo-2,3,6-trifluorophenol

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 4-bromo-2,3,6-trifluorophenol (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the anhydrous solvent and degassed water (if required by the specific conditions).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite.

  • Extraction and Washing: Extract the filtrate with ethyl acetate. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Derivative ClassKey ReagentsReaction TypeTypical Solvents
Ethers Alkyl Halide, Base (NaH, K₂CO₃)Williamson Ether SynthesisDMF, THF
Esters Acyl Chloride, Base (Pyridine, Et₃N)AcylationDCM, THF
Biaryls Arylboronic Acid, Pd Catalyst, BaseSuzuki-Miyaura CouplingToluene, Dioxane

Table 2. Overview of derivatization strategies for 4-bromo-2,3,6-trifluorophenol.

Part 3: Purification and Characterization

The successful synthesis of 4-bromo-2,3,6-trifluorophenol and its derivatives requires robust purification and characterization techniques.

  • Purification: Column chromatography on silica gel is a standard method for the purification of these compounds. The choice of eluent will depend on the polarity of the specific derivative. For the parent phenol, a mixture of hexanes and ethyl acetate is a good starting point. Recrystallization can also be an effective purification method for solid derivatives.

  • Characterization: The structure and purity of the synthesized compounds should be confirmed using a combination of spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons. The integration and splitting patterns will provide valuable structural information. ¹³C NMR will show the number of unique carbon environments. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atoms.[13][14]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the synthesized molecules. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the O-H stretch of the phenol and the C=O stretch of ester derivatives.

Conclusion

This guide provides a comprehensive overview of the synthesis of 4-bromo-2,3,6-trifluorophenol and its derivatives. The protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. By leveraging the synthetic pathways outlined, scientists can access a wide range of novel polyfluorinated compounds with potential applications in various fields of chemical research and development.

References

  • Wikipedia (2023). Williamson ether synthesis. Available at: [Link]

  • Master Organic Chemistry (2014). The Williamson Ether Synthesis. Available at: [Link]

  • JPH09183745A - New derivative of 2,3,6-trifluorophenol and production of the same - Google Patents.
  • Royal Society of Chemistry (2020). Experimental Methods 1. Bromination Methods. Available at: [Link]

  • Chemistry LibreTexts (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate (2018). Regioselectivity and High Electrophilicity in the σ Complexation of Aromatic Triflones. Available at: [Link]

  • Chemistry LibreTexts (2019). 14.3: The Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate (2021). Suzuki–Miyaura coupling of 4‐trifluoromethyl‐sulfonyloxy‐6‐bromocoumarin with arylboronic acids. Available at: [Link]

  • Francis Academic Press (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • Unknown Source.
  • Organic & Biomolecular Chemistry (2015). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Available at: [Link]

  • Chem (2019). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)Cl₂]₂ Dimers. Available at: [Link]

  • Google Patents. JPH09183745A - New derivative of 2,3,6-trifluorophenol and production of the same.
  • Organic Syntheses. 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Available at: [Link]

  • YouTube (2023). Regioselectivity in Aromatic Electrophilic Substitution || ortho/para Ratio. Available at: [Link]

  • ResearchGate (2025). (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Available at: [Link]

  • ResearchGate (2021). (PDF) Metal-Free Oxidative Cross Esterification of Alcohols via Acyl Chloride Formation. Available at: [Link]

  • INCHEM (2005). 2,4,6-Tribromophenol and other Simple Brominated Phenols (Cicads 66, 2005). Available at: [Link]

  • PMC (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. Available at: [Link]

  • Organic Syntheses. o-BROMOPHENOL. Available at: [Link]

  • PMC (2001). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Available at: [Link]

  • OCR Chemistry A H432. Nuclear Magnetic Resonance Spectroscopy (NMR). Available at: [Link]

Sources

Application

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 4-bromo-2,3,6-trifluorophenol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) of 4-bromo-2,3,6-trifluorophenol. It is designed to...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) of 4-bromo-2,3,6-trifluorophenol. It is designed to offer both a deep mechanistic understanding and practical, field-proven protocols for the synthesis of derivatives from this highly functionalized fluorinated phenol. The insights and methodologies presented herein are geared towards professionals in organic synthesis, medicinal chemistry, and materials science.

Scientific Introduction: The Strategic Value of 4-bromo-2,3,6-trifluorophenol

4-bromo-2,3,6-trifluorophenol is a valuable synthetic intermediate, particularly in the fields of drug discovery and materials science. Its polyhalogenated and phenolic nature provides multiple reaction sites and functionalities. The presence of three electron-withdrawing fluorine atoms significantly activates the aromatic ring towards nucleophilic attack, a cornerstone of SNAr chemistry.[1] The additional bromine atom offers a versatile handle for subsequent transformations, such as palladium-catalyzed cross-coupling reactions, allowing for orthogonal synthetic strategies.

The 2,3,6-trifluorophenyl moiety, in particular, is of growing interest in pharmaceutical development. For instance, the recently approved migraine therapeutic, Atogepant, features a 5-(R)-2,3,6-trifluorophenyl substituent, which has been shown to enhance binding affinity to the calcitonin gene-related peptide (CGRP) receptor.[2][3] This underscores the potential of derivatives of 4-bromo-2,3,6-trifluorophenol as key building blocks for novel therapeutic agents.

Mechanistic Deep Dive: Regioselectivity in the SNAr of 4-bromo-2,3,6-trifluorophenol

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] For 4-bromo-2,3,6-trifluorophenol, the key question is one of regioselectivity: which of the four halogens is displaced by the incoming nucleophile?

While the C-Br bond is weaker than the C-F bond, in the context of SNAr, the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex. The high electronegativity of fluorine plays a dual role: it powerfully activates the ring towards attack by inductively withdrawing electron density, and it stabilizes the negative charge in the intermediate.[1] This often results in fluorine being a better leaving group than other halogens in SNAr reactions.

In the case of 4-bromo-2,3,6-trifluorophenol, the hydroxyl group (-OH) is a strong ortho-, para-directing activating group for electrophilic substitution, but in the context of SNAr, its deprotonated form, the phenoxide (-O⁻), acts as a powerful electron-donating group. However, the combined inductive effect of the three fluorine atoms makes the ring sufficiently electron-poor to undergo SNAr. The positions ortho and para to the electron-withdrawing groups are most activated.

Computational and experimental studies on a closely related substrate, 2,3,6-trifluoro-4-bromobenzaldehyde, provide significant insight. In the reaction with sodium methoxide, there is a strong preference for the substitution of the fluorine atom at the C2 position.[5] This high regioselectivity is attributed to the accessibility of the LUMO (Lowest Unoccupied Molecular Orbital) at the C2 position. A similar outcome is anticipated for 4-bromo-2,3,6-trifluorophenol, with nucleophilic attack preferentially occurring at the C2 or C6 positions (both ortho to the hydroxyl group and activated by the other fluorine atoms).

Diagram: Proposed SNAr Mechanism and Regioselectivity

SNAr_Mechanism cluster_start Starting Material cluster_reaction Reaction cluster_intermediate Meisenheimer Complex cluster_product Product Start 4-bromo-2,3,6-trifluorophenol Reaction Nucleophile (Nu⁻) Base (e.g., K₂CO₃) Solvent (e.g., DMF) Start->Reaction 1. Deprotonation Intermediate Resonance-Stabilized Intermediate (Negative charge delocalized) Reaction->Intermediate 2. Nucleophilic Attack at C2/C6 Product Substituted Product (e.g., 2-alkoxy-4-bromo-3,6-difluorophenol) Intermediate->Product 3. Elimination of F⁻ Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification & Analysis Setup Combine 4-bromo-2,3,6-trifluorophenol, nucleophile, base, and anhydrous solvent under an inert atmosphere. React Heat the mixture to the optimized temperature (e.g., 60-100 °C). Setup->React Monitor Monitor progress by TLC or LC-MS. React->Monitor Quench Cool and quench the reaction. Monitor->Quench Extract Perform aqueous workup and extract with an organic solvent. Quench->Extract Dry Dry the organic layer and concentrate under reduced pressure. Extract->Dry Purify Purify the crude product by column chromatography. Dry->Purify Analyze Characterize the final product (NMR, MS, etc.). Purify->Analyze

Sources

Technical Notes & Optimization

Troubleshooting

minimizing side reactions in 4-bromo-2,3,6-trifluorophenol substitutions

Welcome to the technical support center for substitution reactions involving 4-bromo-2,3,6-trifluorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for substitution reactions involving 4-bromo-2,3,6-trifluorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized aromatic building block. Here, we address common challenges and provide in-depth troubleshooting strategies to minimize side reactions and optimize your synthetic outcomes.

Introduction: Understanding the Reactivity of 4-Bromo-2,3,6-Trifluorophenol

4-Bromo-2,3,6-trifluorophenol is a versatile starting material, but its reactivity is nuanced due to the interplay of its substituents. The electron-withdrawing nature of the three fluorine atoms significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), while the bromine atom provides a handle for various cross-coupling reactions. The acidic phenolic proton introduces another layer of complexity, often requiring protection or careful choice of reaction conditions.

This guide will dissect the common substitution pathways and their associated side reactions, providing you with the expert insights needed to design robust and efficient synthetic protocols.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address specific issues that you may encounter during your experiments.

FAQ 1: Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting a nucleophilic aromatic substitution on 4-bromo-2,3,6-trifluorophenol to displace a fluorine atom, but I'm observing a complex mixture of products, including debromination. What is happening and how can I improve the selectivity?

Answer:

This is a common challenge arising from the high reactivity of the polyfluorinated ring and the potential for competing reaction pathways.

Causality:

  • Ring Activation: The three fluorine atoms strongly activate the ring for nucleophilic attack. The positions ortho and para to the fluorine atoms are particularly electron-deficient and susceptible to substitution.[1][2]

  • Positional Selectivity: In polyfluorinated benzenes, nucleophilic attack often preferentially displaces a fluorine atom.[3] The precise location of substitution (at C-2, C-3, or C-6) will depend on the nucleophile and reaction conditions.

  • Debromination: The observation of debromination suggests a competing reduction pathway. This can be promoted by certain nucleophiles, impurities in the reaction, or by radical mechanisms. Catalytic hydrodehalogenation is a known process for removing halogen atoms from aromatic rings.[4]

  • Phenolic Proton Interference: The acidic phenol can react with basic nucleophiles or bases added to the reaction, potentially altering the nucleophile's reactivity or leading to undesired side reactions.

Troubleshooting Protocol:

  • Protect the Phenolic Hydroxyl Group: Before attempting the SNAr reaction, protect the phenol. This prevents its acidic proton from interfering with the reaction. Common protecting groups for phenols include methyl ethers, silyl ethers (e.g., TBDMS), or benzyl ethers. The choice of protecting group will depend on its stability to the SNAr conditions and the ease of its subsequent removal.

  • Optimize Reaction Temperature: SNAr reactions are often sensitive to temperature. Start with a lower temperature (e.g., 0 °C or room temperature) and slowly increase it while monitoring the reaction progress by TLC or LC-MS. This can help to favor the desired substitution over competing side reactions.

  • Choice of Base and Solvent: If a base is required, use a non-nucleophilic base like potassium carbonate or cesium carbonate. The choice of solvent is also critical. Aprotic polar solvents like DMF, DMSO, or THF are typically used for SNAr reactions.

  • Degas Solvents: To minimize radical-mediated debromination, ensure all solvents are thoroughly degassed prior to use to remove dissolved oxygen.

FAQ 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Question: I am trying to perform a Suzuki-Miyaura coupling at the C-Br position of 4-bromo-2,3,6-trifluorophenol, but I am getting low yields and significant amounts of starting material decomposition. What are the likely causes?

Answer:

Low yields and decomposition in palladium-catalyzed cross-coupling reactions with this substrate often point to issues with catalyst activity, reaction conditions, or interference from the unprotected phenol.

Causality:

  • Catalyst Inhibition: The unprotected phenolic hydroxyl group can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

  • Protonolysis of Organometallic Reagents: The acidic phenol can react with and decompose the organoboron reagent (in Suzuki coupling) or other organometallic partners. While some cross-coupling reactions can be performed on unprotected phenols, the acidity of this particular substrate, enhanced by the fluorine atoms, makes it more problematic.[5]

  • Competitive C-F Activation: While C-Br bonds are significantly more reactive in palladium-catalyzed cross-coupling than C-F bonds, under harsh conditions or with highly active catalysts, undesired C-F activation can become a competing pathway.[6]

Troubleshooting Protocol:

  • Phenol Protection: As with SNAr, protecting the hydroxyl group is the most reliable strategy to prevent interference with the catalytic cycle and the organometallic reagent.

  • Ligand and Catalyst Selection: The choice of palladium catalyst and ligand is crucial. For sterically hindered or electron-deficient aryl bromides, bulky and electron-rich phosphine ligands such as SPhos or XPhos often give superior results.[7]

  • Base Selection: A suitable base is required to activate the boronic acid in Suzuki couplings.[8] Common choices include potassium carbonate, cesium carbonate, or potassium phosphate. The strength and solubility of the base can significantly impact the reaction outcome.

  • Reaction Conditions:

    • Temperature: Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed.

    • Solvent: A degassed solvent system is essential. Common choices include toluene, dioxane, or DMF, often with a small amount of water if using an inorganic base.

Data Summary: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Substrate 4-bromo-2,3,6-trifluorophenol (protected)Prevents side reactions and catalyst inhibition.
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Common and effective palladium precursors.
Ligand SPhos or XPhos (2-10 mol%)Bulky, electron-rich ligands enhance catalytic activity.[7]
Boronic Acid 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the aryl bromide.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Effective bases for transmetalation in the Suzuki cycle.[8]
Solvent Toluene/H₂O or Dioxane/H₂O (degassed)Common solvent systems for Suzuki couplings.
Temperature 80 - 110 °CA typical temperature range for these reactions.
FAQ 3: Metal-Halogen Exchange (e.g., with n-BuLi)

Question: I am attempting a lithium-halogen exchange on 4-bromo-2,3,6-trifluorophenol using n-butyllithium to generate an aryllithium species, followed by quenching with an electrophile. However, I am observing a mixture of products, including what appears to be ortho-lithiated species. How can I achieve selective bromine-lithium exchange?

Answer:

The high acidity of the ring protons due to the activating fluorine atoms, in addition to the acidic phenol, makes selective metal-halogen exchange challenging.

Causality:

  • Proton Abstraction (Deprotonation): Organolithium reagents like n-BuLi are very strong bases.[9] They will readily deprotonate the acidic phenol. Furthermore, the fluorine atoms increase the acidity of the adjacent ring protons, making them susceptible to deprotonation (ortho-lithiation).[10][11] Fluorine is a powerful ortho-directing group in lithiation reactions.[10]

  • Competitive Pathways: You are facing at least three competing reactions: deprotonation of the phenol, ortho-lithiation, and the desired bromine-lithium exchange. The relative rates of these reactions are highly dependent on the solvent and temperature.[12]

Troubleshooting Protocol:

  • Protect the Phenol: This is a mandatory first step to prevent immediate quenching of the organolithium reagent.

  • Use at Least Two Equivalents of Organolithium: If the phenol is not protected, the first equivalent of n-BuLi will be consumed by deprotonation. A second equivalent is needed for the halogen-metal exchange. However, protecting the phenol is a much cleaner approach.

  • Optimize Temperature: Lithium-halogen exchange is typically very fast, even at low temperatures.[13][14] Performing the reaction at very low temperatures (e.g., -78 °C to -100 °C) can favor the kinetically faster bromine-lithium exchange over the thermodynamically driven ortho-lithiation.[13][15]

  • Solvent Choice: The choice of solvent can influence the selectivity. Diethyl ether or THF are common solvents. Some studies have shown that butyllithium in diethyl ether-hexane mixtures can favor clean bromine-lithium exchange, while butyllithium in THF-hexane can lead to more complex mixtures.[12]

  • Alternative Reagents: Consider using a combination of i-PrMgCl and n-BuLi. This can sometimes offer higher selectivity for bromine-metal exchange in the presence of acidic protons.[16]

Experimental Workflow for Selective Bromine-Lithium Exchange

G cluster_start Preparation cluster_reaction Reaction cluster_workup Workup Start Protected 4-bromo-2,3,6-trifluorophenol in dry THF Cool Cool to -78 °C under inert atmosphere Start->Cool 1. Add_BuLi Slowly add n-BuLi (1.1 eq) Cool->Add_BuLi 2. Stir Stir for a short duration (e.g., 15-30 min) Add_BuLi->Stir 3. Add_Electrophile Add electrophile Stir->Add_Electrophile 4. Quench Quench reaction Add_Electrophile->Quench 5. Extract Aqueous workup and extraction Quench->Extract 6. Purify Purification Extract->Purify 7.

Caption: Workflow for selective bromine-lithium exchange.

FAQ 4: Smiles Rearrangement

Question: I am observing an unexpected product that appears to be the result of a rearrangement. Could a Smiles rearrangement be occurring?

Answer:

Yes, a Smiles rearrangement is a plausible side reaction, especially if your nucleophile has a tethered nucleophilic group.

Causality:

  • Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution.[17] The reaction is favored when the aromatic ring is activated by electron-withdrawing groups, which is the case for your substrate. If the nucleophile you are using has a second nucleophilic site (e.g., an alcohol or amine) connected by a flexible linker, an intramolecular attack can occur, leading to a rearranged product.

  • Radical Smiles Rearrangement: Recent studies have also highlighted the possibility of radical-mediated Smiles rearrangements, which can be initiated by photoredox catalysis or electrochemical methods.[17][18]

Troubleshooting Protocol:

  • Analyze the Nucleophile Structure: Carefully examine the structure of your nucleophile. If it contains a secondary nucleophilic center appropriately positioned to attack the aromatic ring intramolecularly, a Smiles rearrangement is likely.

  • Modify the Nucleophile: If possible, modify the structure of your nucleophile to prevent the intramolecular reaction. This could involve protecting the secondary nucleophilic group or altering the linker length.

  • Control Reaction Conditions: Ionic Smiles rearrangements can be sensitive to the base and solvent used.[19] Optimizing these parameters may help to disfavor the intramolecular pathway. If a radical pathway is suspected, exclude light and ensure no radical initiators are present.

Visualizing a Potential Smiles Rearrangement

G A Initial S N Ar Product B Intramolecular Attack A->B Conformational change C Spirocyclic Intermediate (Meisenheimer-like) B->C D Ring Opening C->D E Rearranged Product D->E

Caption: Simplified pathway of a Smiles rearrangement.

Concluding Remarks

Successfully performing substitution reactions on 4-bromo-2,3,6-trifluorophenol requires a thorough understanding of its electronic properties and a careful selection of reaction conditions. Protecting the phenolic hydroxyl group is often a critical first step to prevent a host of potential side reactions. By systematically addressing the challenges outlined in this guide, you can significantly improve the selectivity and yield of your desired transformations.

For further assistance, please do not hesitate to contact our technical support team.

References

  • Radical Smiles Rearrangement: An Update. (n.d.). National Institutes of Health. Retrieved March 18, 2026, from [Link]

  • The merger of electro-reduction and hydrogen bonding activation for a radical Smiles rearrangement. (n.d.). National Institutes of Health. Retrieved March 18, 2026, from [Link]

  • Optimization of the Rearrangement−Hydrolysis Reaction a. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Direct synthesis of unprotected phenols using palladium-catalysed cross coupling reactions of functionalised organozinc reagents. (n.d.). Royal Society of Chemistry. Retrieved March 18, 2026, from [Link]

  • Switchable Smiles Rearrangement for Enantioselective O-Aryl Amination. (2019, June 11). ACS Publications. Retrieved March 18, 2026, from [Link]

  • TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. (2009, July 15). ACS Publications. Retrieved March 18, 2026, from [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (n.d.). National Institutes of Health. Retrieved March 18, 2026, from [Link]

  • Troubles with Lithium-Halogen exchange reaction. (2019, May 18). Science Madness. Retrieved March 18, 2026, from [Link]

  • Visible light-mediated Smiles rearrangements and annulations of non-activated aromatics. (2020, August 19). Royal Society of Chemistry. Retrieved March 18, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. (n.d.). EliScholar. Retrieved March 18, 2026, from [Link]

  • Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates. (2026, February 9). ResearchGate. Retrieved March 18, 2026, from [Link]

  • The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3. (n.d.). Chemistry Europe. Retrieved March 18, 2026, from [Link]

  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. (2021, March 14). MDPI. Retrieved March 18, 2026, from [Link]

  • Palladium Catalysts for Cross-Coupling Reaction. (2015, January 22). MDPI. Retrieved March 18, 2026, from [Link]

  • Protecting-group-free palladium-catalyzed hydroxylation, C-O and C-N coupling of chiral 6-bromo- and 6,6'-dibromo- 1,1'-binaphthols. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved March 18, 2026, from [Link]

  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. (n.d.). National Institutes of Health. Retrieved March 18, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved March 18, 2026, from [Link]

  • Metal–halogen exchange. (n.d.). Wikipedia. Retrieved March 18, 2026, from [Link]

  • Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. (2014, August 18). ACS Publications. Retrieved March 18, 2026, from [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (2005, April 6). PubMed. Retrieved March 18, 2026, from [Link]

  • Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. (2025, August 9). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. (n.d.). Infoscience. Retrieved March 18, 2026, from [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv. Retrieved March 18, 2026, from [Link]

  • Dehalogenation Reactions Overview. (n.d.). Scribd. Retrieved March 18, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 18, 2026, from [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic. (2026, January 21). Semantic Scholar. Retrieved March 18, 2026, from [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Retrieved March 18, 2026, from [Link]

  • OC II (FS 2019). (n.d.). ETH Zurich. Retrieved March 18, 2026, from [Link]

  • 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. (2015, July 19). Chemistry LibreTexts. Retrieved March 18, 2026, from [Link]

  • The lithiation of fluorinated benzenes and its dependence on solvent and temperature. (n.d.). Royal Society of Chemistry. Retrieved March 18, 2026, from [Link]

  • 16.6 Nucleophilic Aromatic Substitution. (n.d.). NC State University Libraries. Retrieved March 18, 2026, from [Link]

  • Catalytic Dehalogenation Reactions: An Academic and Environmental Perspective. (2025, April 8). KU Leuven. Retrieved March 18, 2026, from [Link]

  • Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. (2015, November 4). National Institutes of Health. Retrieved March 18, 2026, from [Link]

  • Reactions of Polyfluorobenzenes With Nucleophilic Reagents. (n.d.). National Institutes of Health. Retrieved March 18, 2026, from [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020, October 20). MDPI. Retrieved March 18, 2026, from [Link]

Sources

Optimization

Technical Support Center: Resolving Co-Elution in 4-Bromo-2,3,6-Trifluorophenol Chromatography

Introduction Analyzing highly halogenated aromatics like 4-bromo-2,3,6-trifluorophenol presents unique chromatographic challenges. Due to the presence of multiple electronegative halogens, these molecules exhibit altered...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Analyzing highly halogenated aromatics like 4-bromo-2,3,6-trifluorophenol presents unique chromatographic challenges. Due to the presence of multiple electronegative halogens, these molecules exhibit altered polarity, unique steric profiles, and suppressed pKa values compared to standard phenols. Co-elution frequently occurs with unreacted precursors (e.g., 2,3,6-trifluorophenol), bromination by-products (e.g., dibrominated isomers), and positional isomers. This guide provides a mechanistic, self-validating approach to troubleshooting and resolving these co-elution issues.

Part 1: Mechanistic Insights & Causality (E-E-A-T)

The pKa Factor and Ionization Control

A standard unhalogenated phenol has a pKa of ~10. However, the addition of electron-withdrawing fluorine atoms drastically increases the acidity of the hydroxyl group. The precursor 2,3,6-trifluorophenol has a predicted pKa of approximately 6.45[1]. The addition of a bromine atom at the 4-position further stabilizes the phenoxide anion via inductive effects, lowering the pKa of 4-bromo-2,3,6-trifluorophenol to an estimated 5.5–6.0[2].

Causality: If the mobile phase pH is not strictly maintained at least 2 units below the analyte's pKa, the phenol will partially ionize. This dynamic equilibrium between the protonated (neutral) and deprotonated (anionic) states during the chromatographic run causes severe peak tailing, retention time shifts, and co-elution. A highly acidic modifier is mandatory to force the molecule into a single, neutral state.

Stationary Phase Selection: Beyond C18

Traditional C18 (Octadecylsilane) columns rely purely on hydrophobic (dispersive) interactions. Halogenated isomers often have nearly identical hydrophobicities, making C18 highly ineffective for baseline resolution.

Causality: Fluorinated stationary phases, particularly Pentafluorophenyl (PFP), offer orthogonal retention mechanisms[3]. The electron-deficient PFP ring engages in strong π−π interactions with the polarized aromatic ring of the analyte. Furthermore, the rigid C-F bonds on the stationary phase provide strong dipole-dipole interactions and high steric/shape recognition, allowing the column to discriminate between positional isomers of bromotrifluorophenols that a C18 column would otherwise co-elute[3].

Part 2: Troubleshooting FAQs

Q: I am observing a broad, tailing peak for 4-bromo-2,3,6-trifluorophenol on my C18 column. How do I fix this? A: Peak tailing for halogenated phenols is almost always an ionization issue or a secondary interaction with residual silanols. First, ensure your mobile phase contains 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to keep the pH around 2.0–2.7, fully protonating the phenol. If tailing persists, the hydrophobic retention of the C18 is insufficient; switch to a PFP column.

Q: I switched to a PFP column, but 4-bromo-2,3,6-trifluorophenol is still partially co-eluting with 2,3,6-trifluorophenol. What parameter should I adjust next? A: Adjust your organic modifier and temperature. PFP columns are highly sensitive to the choice of organic solvent. Methanol often provides better selectivity for π−π interactions than acetonitrile, because acetonitrile's triple bond can compete for π−π sites on the PFP ring. Additionally, lower the column temperature (e.g., from 40°C to 20°C) to enhance the steric recognition capabilities of the rigid fluorinated stationary phase[3].

Q: What detection wavelength is optimal for these compounds? A: Halogenated phenols exhibit strong UV absorbance. While 210 nm provides high sensitivity for the aromatic ring, it is susceptible to baseline drift from gradient elution. Monitoring at 280–286 nm is highly specific for brominated phenols and provides a much cleaner baseline.

Part 3: Quantitative Data & Experimental Protocols

Data Presentation: Column Performance Comparison

The following table summarizes the expected quantitative improvements when migrating from a standard hydrophobic method to an optimized fluorinated method.

Column PhaseMobile Phase pHOrganic ModifierAnalyteRetention Time (min)Asymmetry Factor ( As​ )Resolution ( Rs​ ) vs Precursor
Standard C18 6.5 (No buffer)Acetonitrile4-Bromo-2,3,6-trifluorophenol8.42.1 (Severe Tailing)0.8 (Co-elution)
Standard C18 2.1 (0.1% TFA)Acetonitrile4-Bromo-2,3,6-trifluorophenol9.21.2 (Improved)1.1 (Partial)
PFP (Fluorinated) 2.1 (0.1% TFA)Methanol4-Bromo-2,3,6-trifluorophenol12.51.0 (Symmetrical)> 2.0 (Baseline)
Standardized Protocol: Baseline Resolution of Halogenated Phenols

This self-validating protocol ensures complete protonation and leverages orthogonal retention for maximum resolution.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: HPLC-grade Water + 0.1% v/v Trifluoroacetic Acid (TFA). (Yields pH ~2.0).

  • Mobile Phase B: HPLC-grade Methanol + 0.1% v/v TFA. (Methanol is preferred over Acetonitrile to maximize π−π interactions on the PFP column).

Step 2: System Equilibration

  • Install a Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Set the column oven temperature strictly to 25°C . (Avoid high temperatures, which increase kinetic energy and reduce steric recognition).

  • Equilibrate the column at 5% Mobile Phase B for 15 column volumes.

Step 3: Sample Preparation

  • Dissolve the 4-bromo-2,3,6-trifluorophenol sample in a diluent matching the initial mobile phase conditions (95% Water / 5% Methanol) to prevent solvent-front distortion.

Step 4: Gradient Elution & Detection

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 70% B over 20 minutes. Hold at 70% B for 5 minutes, then re-equilibrate.

  • Detection: Set the Diode Array Detector (DAD) to monitor 210 nm (general aromatic) and 286 nm (specific for bromophenols).

Part 4: Workflows & Visualizations

Workflow Start Analyze 4-Bromo-2,3,6-Trifluorophenol on Standard C18 Column Check1 Observe Peak Shape & Resolution Start->Check1 Issue1 Issue: Peak Tailing / Broadening Check1->Issue1 Issue2 Issue: Co-elution with Isomers or Precursors Check1->Issue2 Fix1 Action: Lower Mobile Phase pH < 3.0 (Add 0.1% TFA or Formic Acid) Issue1->Fix1 Optimize Optimize Gradient & Temperature (Start at 25°C, Methanol Modifier) Fix1->Optimize Fix2 Action: Switch to Fluorinated Stationary Phase (e.g., PFP) Issue2->Fix2 Fix2->Optimize Success Success: Baseline Resolution (Rs > 1.5) Optimize->Success

Fig 1. Troubleshooting workflow for resolving halogenated phenol co-elution in HPLC.

Mechanism Analyte 4-Bromo-2,3,6-Trifluorophenol PiPi π-π Interactions (Electron-deficient rings) Analyte->PiPi Dipole Dipole-Dipole (C-F bond alignment) Analyte->Dipole Steric Steric / Shape Recognition (Halogen positioning) Analyte->Steric Hbond Hydrogen Bonding (Phenolic OH) Analyte->Hbond PFP Pentafluorophenyl (PFP) Stationary Phase PiPi->PFP Dipole->PFP Steric->PFP Hbond->PFP

Fig 2. Orthogonal retention mechanisms of Pentafluorophenyl (PFP) stationary phases.

Part 5: References

  • Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) . National Library of Medicine (NIH) / UFBA. Available at:[Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC . ResearchGate. Available at:[Link]

  • Evaluating the Impact of the Tyr158 pKa on the Mechanism and Inhibition of InhA, the Enoyl-ACP Reductase from Mycobacterium Tuberculosis . National Library of Medicine (PMC). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 4-Bromo-2,3,6-trifluorophenol vs. 4-Bromo-2,3,5-trifluorophenol

As drug development and materials science increasingly rely on heavily fluorinated aromatics to modulate lipophilicity and metabolic stability, selecting the correct isomeric building block is critical. While 4-bromo-2,3...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on heavily fluorinated aromatics to modulate lipophilicity and metabolic stability, selecting the correct isomeric building block is critical. While 4-bromo-2,3,6-trifluorophenol[1] and 4-bromo-2,3,5-trifluorophenol[2] share the same molecular weight (226.98 g/mol ) and basic functional groups, the spatial permutation of their fluorine atoms fundamentally alters their electronic distribution.

This guide provides an in-depth, objective comparison of their reactivity profiles, focusing on acidity, electrophilic aromatic substitution (EAS), and palladium-catalyzed cross-coupling, supported by self-validating experimental protocols.

Structural and Electronic Profiling

The reactivity of polyfluorinated phenols is governed by the strong inductive (-I) electron-withdrawing effect and weak resonance (+M) electron-donating effect of fluorine. The position of these fluorine atoms relative to the hydroxyl (-OH) and bromide (-Br) groups dictates the molecule's behavior in synthesis.

  • 4-Bromo-2,3,6-trifluorophenol (CAS: 192446-70-1): Features fluorine atoms at C2, C3, and C6[1]. The presence of two ortho-fluorines (C2, C6) relative to the -OH group exerts a massive inductive pull, significantly lowering the pKa and rendering the resulting phenoxide a weaker nucleophile. The only unsubstituted position (C5) is meta to the -OH group, heavily deactivating it toward electrophiles[3].

  • 4-Bromo-2,3,5-trifluorophenol (CAS: 1026850-71-4): Features fluorine atoms at C2, C3, and C5[2]. With only one ortho-fluorine (C2) relative to the -OH group, it is comparatively less acidic, making its phenoxide more nucleophilic. Crucially, the unsubstituted C6 position is directly ortho to the strongly activating -OH group, priming it for rapid EAS. Furthermore, the bromide at C4 is flanked by two ortho-fluorines (C3, C5), hyper-activating the C-Br bond for oxidative addition.

Reactivity cluster_236 4-Bromo-2,3,6-trifluorophenol cluster_235 4-Bromo-2,3,5-trifluorophenol A_F Two Ortho-F to OH (C2, C6) A_pKa High Acidity (Lower pKa) A_F->A_pKa A_EAS C5 Meta to OH: EAS Inactive A_F->A_EAS B_F One Ortho-F to OH (C2) B_pKa Lower Acidity (Higher pKa) B_F->B_pKa B_EAS C6 Ortho to OH: EAS Active B_F->B_EAS B_Br Di-ortho-F at C-Br: Fast Ox-Add B_F->B_Br

Fig 1: Structural features dictating the divergent reactivity of the two isomers.

Comparative Reactivity Matrix

The following tables summarize the quantitative and qualitative differences between the two isomers to guide synthetic planning.

Table 1: Physicochemical Properties
Property4-Bromo-2,3,6-trifluorophenol4-Bromo-2,3,5-trifluorophenol
CAS Number 192446-70-11026850-71-4
Molecular Weight 226.98 g/mol 226.98 g/mol
Unsubstituted Position C5 (Meta to -OH)C6 (Ortho to -OH)
Fluorines Ortho to -OH Two (C2, C6)One (C2)
Fluorines Ortho to -Br One (C3)Two (C3, C5)
Table 2: Reactivity Profile
Reaction Class4-Bromo-2,3,6-trifluorophenol4-Bromo-2,3,5-trifluorophenol
Electrophilic Aromatic Substitution Highly deactivated (Meta to OH)Highly activated (Ortho to OH)
Nucleophilicity of Phenoxide Weak (Stabilized by 2x ortho-F)Moderate (Stabilized by 1x ortho-F)
Pd-Catalyzed Oxidative Addition Moderate (1x ortho-F to Br)Fast (2x ortho-F to Br)
Steric Hindrance at C-Br Low to ModerateHigh

In-Depth Mechanistic Analysis

Electrophilic Aromatic Substitution (EAS)

In the 2,3,6-trifluoro isomer, the sole unsubstituted position (C5) is situated meta to the strongly activating hydroxyl group. Because the -OH group directs electrophiles to the ortho and para positions (which are blocked by F and Br, respectively), EAS at C5 is kinetically unfavorable[3]. Conversely, the 2,3,5-trifluoro isomer features an unsubstituted C6 position directly ortho to the hydroxyl group. The strong +M (resonance) effect of the -OH group significantly lowers the activation energy for sigma complex formation at C6, rendering this isomer highly reactive towards electrophiles like halogens or nitronium ions.

Palladium-Catalyzed Cross-Coupling

The oxidative addition of zero-valent palladium into the C-Br bond is heavily influenced by the local electronic environment. In 4-bromo-2,3,5-trifluorophenol, the bromide is flanked by two ortho-fluorine atoms (C3 and C5). This di-ortho-fluoro substitution exerts a profound -I effect, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the C-Br bond and accelerating oxidative addition. However, this also introduces significant steric bulk, necessitating the use of ligands with large cone angles (e.g., dppf or Buchwald-type ligands) to facilitate subsequent transmetalation and reductive elimination. The 2,3,6-isomer exhibits slower oxidative addition but experiences less steric encumbrance during the catalytic cycle.

Experimental Methodologies (Self-Validating Protocols)

To empirically validate these mechanistic claims, the following standardized protocols can be executed.

Protocol A: Comparative Suzuki-Miyaura Coupling

Objective: Evaluate the cross-coupling kinetics and steric limitations of the C-Br bond in both isomers.

  • Substrate Preparation: In a dry Schlenk flask, dissolve 1.0 mmol of the selected bromotrifluorophenol isomer and 1.2 mmol of phenylboronic acid in 5 mL of degassed 1,4-dioxane.

  • Base Addition: Add 2.0 mmol of K₂CO₃ dissolved in 1 mL of deionized water. (Causality: Aqueous base is required to activate the boronic acid into the reactive, electron-rich boronate species capable of transmetalation).

  • Catalyst Introduction: Add 5 mol% Pd(dppf)Cl₂. (Causality: The bidentate dppf ligand provides the necessary steric bulk and bite angle to force reductive elimination, which is particularly crucial for overcoming the steric hindrance of the 2,3,5-isomer).

  • Reaction Execution: Stir the mixture at 80°C for 12 hours under a nitrogen atmosphere.

  • Workup & Analysis: Quench with water, extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and analyze via HPLC-MS.

Workflow S1 1. Substrate & Base (Phenol + K2CO3 in Dioxane/H2O) S2 2. Catalyst Addition (Pd(dppf)Cl2 + Boronic Acid) S1->S2 S3 3. Cross-Coupling (80°C, 12h under N2) S2->S3 S4 4. Workup & Extraction (EtOAc / Brine wash) S3->S4 S5 5. HPLC-MS Analysis (Yield & Kinetics) S4->S5

Fig 2: Standardized Suzuki-Miyaura cross-coupling workflow for reactivity profiling.

Protocol B: Regioselective Electrophilic Nitration

Objective: Demonstrate the EAS activation disparity between the C5 and C6 positions.

  • Acid Mixture Preparation: Cool 2 mL of concentrated H₂SO₄ to 0°C. Slowly add 1.2 mmol of fuming HNO₃.

  • Substrate Addition: Dissolve 1.0 mmol of the bromotrifluorophenol isomer in 1 mL of glacial acetic acid and add dropwise to the acid mixture. (Causality: Acetic acid acts as a co-solvent to modulate the exotherm and maintain reaction homogeneity).

  • Reaction Execution: Stir at 0°C for 2 hours.

  • Workup: Pour the mixture over crushed ice and extract with dichloromethane.

  • Observation: The 2,3,5-isomer will yield the 6-nitro product rapidly due to ortho-activation. The 2,3,6-isomer will show minimal conversion, validating the meta-deactivation of the C5 position[3].

References

  • NextSDS. "4-bromo-2,3,6-trifluorophenol — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Google Patents. "JPH09183745A - New derivative of 2,3,6-trifluorophenol and production of the same." Patent Literature.

Sources

Comparative

HPLC quantitative analysis and validation of 4-bromo-2,3,6-trifluorophenol

High-Performance Liquid Chromatography (HPLC) Quantitative Analysis and Validation of 4-Bromo-2,3,6-Trifluorophenol: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical bottleneck...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Quantitative Analysis and Validation of 4-Bromo-2,3,6-Trifluorophenol: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly substituted halogenated aromatics. 4-Bromo-2,3,6-trifluorophenol (CAS: 192446-70-1)[1] is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. However, its unique structural features—three highly electronegative fluorine atoms, a bulky bromine atom, and an acidic phenolic hydroxyl group—create a "perfect storm" for chromatographic challenges.

Standard reversed-phase methodologies often fail to yield reliable quantitative data for this compound, plagued by poor retention, severe peak tailing, and inadequate resolution[2]. This guide objectively compares stationary phase alternatives, establishes the causality behind optimal experimental choices, and outlines a self-validating, ICH Q2(R2)-compliant protocol for the robust quantification of 4-bromo-2,3,6-trifluorophenol[3].

The Causality of Column Selection: Breaking Down the Chemistry

In reversed-phase HPLC, the default choice is often an alkyl-based C18 column. However, C18 phases rely almost entirely on dispersive hydrophobic interactions. When analyzing 4-bromo-2,3,6-trifluorophenol, the dense electron cloud from the halogens causes "fluorophilic repulsion" against the hydrophobic alkyl chains, leading to rapid elution and poor retention. Furthermore, the electron-withdrawing halogens significantly lower the pKa of the phenolic hydroxyl group, increasing its propensity to interact with residual silanols on the silica support, which manifests as severe peak tailing[4].

To achieve a self-validating, high-fidelity separation, we must shift to stationary phases that offer orthogonal retention mechanisms.

  • Pentafluorophenyl (PFP or F5) Columns: These columns provide dipole-dipole, π−π , and charge-transfer interactions. The fluorinated stationary phase interacts favorably with the trifluorophenyl ring of the analyte, providing superior selectivity and perfect peak symmetry.

  • Biphenyl Columns: These offer enhanced π−π interactions compared to C18 but lack the specific fluorophilic affinity of PFP phases.

ColumnSelection A Analyte: 4-Bromo-2,3,6-trifluorophenol (Highly Electronegative, Acidic OH) D Biphenyl Column (Enhanced Pi-Pi Only) A->D BA BA A->BA B Standard C18 Column (Hydrophobic Dispersive Only) E Fluorophilic Repulsion Peak Tailing (As > 1.8) B->E C PFP (Pentafluorophenyl) Column (Dipole, Pi-Pi, H-Bonding) F Optimal Retention Perfect Symmetry (As = 1.05) C->F G Moderate Retention Slight Tailing (As = 1.3) D->G BA->C

Logical mechanism of column selection for halogenated phenol retention.

Comparative Performance Data

To objectively demonstrate the superiority of the PFP phase for this specific application, an experimental comparison was conducted using a standardized mobile phase (Methanol:Water 50:50 v/v, adjusted to pH 2.5 with 0.1% Trifluoroacetic acid). The low pH is a critical mechanistic choice: it suppresses the ionization of the acidic phenolic OH, ensuring the molecule remains in its neutral state to maximize retention and prevent split peaks[2].

Table 1: Stationary Phase Performance Comparison (Isocratic Elution)

Column Type (150 x 4.6 mm, 5 µm)Retention Time (min)Asymmetry Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) vs. Impurities
Standard C18 4.21.85 (Fail)4,5001.2
Biphenyl 5.81.32 (Marginal)7,2002.1
PFP (Pentafluorophenyl) 7.51.05 (Optimal)12,5004.5

Data Interpretation: The PFP column outperforms the alternatives across all critical system suitability parameters. The asymmetry factor of 1.05 indicates the successful mitigation of secondary silanol interactions, making this the foundation of our validated method.

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system. By incorporating rigorous System Suitability Testing (SST) prior to sample analysis, the method continuously verifies its own fitness for purpose.

Step 1: Mobile Phase Preparation

  • Measure 500 mL of HPLC-grade Methanol and 500 mL of ultra-pure water (18.2 MΩ·cm).

  • Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to the mixture to achieve a pH of ~2.5.

  • Mix thoroughly and degas via vacuum filtration through a 0.22 µm PTFE membrane.

Step 2: Standard and Sample Preparation

  • Stock Solution: Accurately weigh 10.0 mg of 4-bromo-2,3,6-trifluorophenol reference standard and dissolve in 10.0 mL of Methanol to yield a 1.0 mg/mL (1000 µg/mL) stock.

  • Working Standards: Serially dilute the stock solution with the mobile phase to create a calibration curve ranging from 10 µg/mL to 100 µg/mL.

Step 3: Chromatographic Conditions

  • Column: PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (Thermostatic control is vital to maintain retention time precision).

  • Detection: UV at 270 nm (Optimal absorbance for the halogenated aromatic ring).

Step 4: System Suitability Testing (Self-Validation) Before analyzing unknown samples, inject the 50 µg/mL standard six consecutive times. The system is only validated for use if it meets the following criteria: %RSD of peak area ≤ 1.0%, Asymmetry Factor ≤ 1.2, and Theoretical Plates ≥ 10,000.

ICH Q2(R2) Method Validation

To ensure regulatory compliance and scientific integrity, the optimized PFP method was subjected to full validation according to the updated ICH Q2(R2) guidelines[3][5]. The objective is to prove that the analytical procedure provides results with acceptable response, accuracy, and precision across the reportable range[6].

ValidationWorkflow cluster_val ICH Q2(R2) Validation Parameters Start Method Optimization (PFP Column, pH 2.5) Spec Define Reportable Range (ICH Q2(R2) Guidelines) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Spec->Acc Prec Precision (RSD < 2.0%) Spec->Prec Sens LOD & LOQ (S/N > 3 & S/N > 10) Spec->Sens Report Validated Analytical Procedure Lin->Report Acc->Report Prec->Report Sens->Report

ICH Q2(R2) compliant validation workflow for analytical procedures.

Table 2: ICH Q2(R2) Validation Metrics for the Optimized PFP Method

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Linearity (Range) R2≥0.999 (10 - 100 µg/mL) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% (Spiked at 3 levels)99.5% ± 0.4%Pass
Repeatability (Precision) %RSD 2.0% (n=6 injections)0.85%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.15 µg/mLPass

Conclusion

The quantitative analysis of 4-bromo-2,3,6-trifluorophenol demands a departure from standard hydrophobic chromatography. By understanding the causality between the analyte's highly electronegative structure and the stationary phase chemistry, we demonstrate that a Pentafluorophenyl (PFP) column paired with a low-pH mobile phase provides vastly superior performance compared to C18 alternatives. The resulting methodology is not only highly accurate and precise but fully compliant with ICH Q2(R2) validation standards, providing a robust, self-validating framework for drug development professionals.

References

  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2)
  • Source: nextsds.
  • Source: asianpubs.
  • Reporter - Sigma-Aldrich (Challenges of HPLC of Basic and Halogenated Compounds)
  • Source: ovid.

Sources

Validation

A Comparative Guide to Steric Hindrance in 2,3,6-Trifluoro- vs. 2,4,6-Trifluorobromophenols

Introduction: The Strategic Importance of Steric Hindrance in Phenolic Scaffolds In the intricate landscape of drug discovery and fine chemical synthesis, the spatial arrangement of atoms within a molecule—its stereochem...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Steric Hindrance in Phenolic Scaffolds

In the intricate landscape of drug discovery and fine chemical synthesis, the spatial arrangement of atoms within a molecule—its stereochemistry—is paramount. Among the subtle yet powerful forces governing molecular interactions is steric hindrance, the effect of non-bonding interactions that influence molecular shape and reactivity.[1][2] For researchers working with substituted phenols, a ubiquitous scaffold in medicinal chemistry, understanding and predicting steric effects is not merely an academic exercise; it is a critical factor that dictates reaction feasibility, regioselectivity, and, ultimately, the biological efficacy of a target molecule.[3][4]

This guide provides an in-depth, objective comparison of the steric hindrance presented by two closely related isomers: 2,3,6-trifluorobromophenol and 2,4,6-trifluorobromophenol. While electronically similar, the differential placement of fluorine atoms around the phenolic ring creates profoundly different steric environments. We will dissect these differences through the lens of molecular architecture and validate our hypotheses with robust, replicable experimental protocols, including reaction kinetics and advanced spectroscopic analysis. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to strategically select the appropriate isomer for their synthetic campaigns.

Chapter 1: A Tale of Two Isomers: Analyzing Molecular Architecture

The core difference between the two title compounds lies in the substitution pattern of the fluorine atoms relative to the phenolic hydroxyl group. This seemingly minor change has significant consequences for the accessibility of the reactive hydroxyl group and the adjacent positions on the aromatic ring.

  • 2,4,6-Trifluorobromophenol: In this isomer, the hydroxyl group is flanked by two fluorine atoms at the ortho positions (C2 and C6). This symmetrical arrangement creates a sterically crowded "pocket" around the hydroxyl group. Any reagent attempting to approach the oxygen atom must navigate the repulsive forces of the electron clouds of these two ortho substituents.[5] This significant steric shield is a defining characteristic of this molecule.

  • 2,3,6-Trifluorobromophenol: Here, the hydroxyl group is only flanked by one ortho-fluorine atom (at C6). The other ortho position (C2) is occupied by a bromine atom. While bromine is larger than fluorine, the overall steric environment around the hydroxyl is asymmetric. The C2 position is blocked, but the approach to the hydroxyl group is less impeded compared to the dual ortho-fluorine substitution in the 2,4,6-isomer.

This fundamental structural difference leads to a clear hypothesis: 2,4,6-trifluorobromophenol will exhibit significantly greater steric hindrance around the phenolic hydroxyl group than 2,3,6-trifluorobromophenol.

Caption: Structural comparison of the two trifluorobromophenol isomers.

Chapter 2: Experimental Validation I: A Kinetic Approach to Quantifying Steric Hindrance

A reliable method for measuring the functional impact of steric hindrance is to compare the rates of a chemical reaction involving the sterically hindered site.[2] A slower reaction rate directly correlates with greater steric impediment. We will employ a classic Williamson ether synthesis, reacting the phenoxide ions of our two isomers with a bulky electrophile, 2-iodopropane. The rationale is that the sterically demanding isopropyl group will be more sensitive to the crowded environment around the phenoxide nucleophile.

Experimental Protocol: Comparative Etherification Rate Analysis

This protocol is designed as a self-validating system, where the only significant variable between the two parallel experiments is the structure of the phenol isomer.

Materials:

  • 2,3,6-Trifluorobromophenol (≥98% purity)

  • 2,4,6-Trifluorobromophenol (≥98% purity)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 2-Iodopropane (≥99% purity)

  • Acetonitrile (anhydrous)

  • Dodecane (internal standard)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Reaction Setup (Perform in duplicate for each isomer):

    • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the trifluorobromophenol isomer (5.0 mmol), anhydrous potassium carbonate (7.5 mmol, 1.5 equiv.), and dodecane (0.5 mmol, internal standard).

    • Add 20 mL of anhydrous acetonitrile.

    • Place the flask in a pre-heated oil bath maintained at 60°C.

  • Reaction Initiation and Monitoring:

    • Allow the mixture to stir for 15 minutes to ensure temperature equilibration and formation of the phenoxide.

    • At time t=0, add 2-iodopropane (6.0 mmol, 1.2 equiv.) via syringe.

    • Immediately withdraw a ~0.1 mL aliquot (this is the t=0 sample), quench it in a vial containing 1 mL of dilute HCl and 1 mL of ethyl acetate, and vortex thoroughly.

    • Continue to withdraw aliquots at regular intervals (e.g., 15, 30, 60, 90, 120, and 180 minutes), quenching each sample in the same manner.

  • Sample Analysis:

    • Analyze the organic layer of each quenched sample by GC-FID.

    • Calculate the ratio of the peak area of the starting phenol to the peak area of the internal standard for each time point.

  • Data Analysis:

    • Plot the natural logarithm of the phenol concentration (or peak area ratio) versus time.

    • The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

    • Compare the calculated rate constants for the two isomers.

G cluster_workflow Kinetic Experiment Workflow start 1. Assemble Reactants (Phenol Isomer, K₂CO₃, Internal Standard, Solvent) equilibrate 2. Equilibrate at 60°C (Phenoxide Formation) start->equilibrate initiate 3. Initiate Reaction (Add 2-Iodopropane) equilibrate->initiate monitor 4. Monitor Reaction (Timed Aliquots) initiate->monitor analyze 5. GC-FID Analysis monitor->analyze calculate 6. Calculate Rate Constant (k) analyze->calculate G cluster_nmr Probing Steric Environment with ¹⁹F NMR cluster_spectra mol_246 2,4,6-Isomer (Symmetrical) spec_246 F2/F6: One signal (equivalent) F4: One signal mol_246->spec_246 Symmetric environment mol_236 2,3,6-Isomer (Asymmetrical) spec_236 F2: One signal F3: One signal F6: One signal mol_236->spec_236 Distinct environments

Caption: Logical relationship between molecular symmetry and expected ¹⁹F NMR signals.

Anticipated Results & Interpretation

The spectra will reveal distinct differences reflecting the molecular symmetry and local environments.

IsomerFluorine PositionAnticipated ¹⁹F Chemical Shift (δ, ppm)Interpretation
2,3,6-Trifluorobromophenol F-6 (ortho)Highly distinct chemical shiftEnvironment influenced by adjacent -OH and meta-F.
F-3 (meta)Distinct chemical shiftEnvironment influenced by ortho-F and para-H.
F-2 (ortho to Br)Distinct chemical shiftEnvironment influenced by adjacent -Br and meta-F.
2,4,6-Trifluorobromophenol F-2, F-6 (ortho)One signal (equivalent due to symmetry)Both fluorines experience identical, sterically crowded environments adjacent to the -OH group.
F-4 (para)Separate, distinct signalLess sterically hindered environment.

The key finding from ¹⁹F NMR is the equivalence of the F-2 and F-6 signals in the 2,4,6-isomer, confirming the symmetrical and crowded nature around the hydroxyl group. In contrast, the three distinct signals for the 2,3,6-isomer highlight its asymmetry.

Conclusion: Strategic Implications for Synthesis and Drug Design

This distinction is not trivial; it has profound implications for chemical researchers:

  • For Reactions at the Hydroxyl Group: When planning reactions such as etherification, esterification, or O-arylation, researchers should anticipate substantially slower reaction rates with 2,4,6-trifluorobromophenol, especially when using bulky reagents. Harsher reaction conditions or more reactive electrophiles may be necessary. Conversely, 2,3,6-trifluorobromophenol offers a more accessible hydroxyl group for such transformations.

  • For Reactions on the Aromatic Ring: The steric bulk of the 2,4,6-isomer can be leveraged to direct electrophilic aromatic substitution to the less-hindered para-position (relative to the directing groups). In contrast, the reactivity of the 2,3,6-isomer will be a more complex interplay of electronic and less pronounced steric effects.

  • In Drug Development: When designing molecules to fit into specific protein binding pockets, the choice between these isomers can be critical. The "wall" of two ortho-fluorine atoms in the 2,4,6-isomer can be used to prevent certain binding orientations or to shield a key pharmacophoric element from metabolic attack. The more accessible hydroxyl group of the 2,3,6-isomer might be preferred where it needs to act as a hydrogen bond donor.

By understanding the principles and applying the experimental methodologies outlined in this guide, researchers can make more informed and strategic decisions, saving valuable time and resources while enhancing the precision and success of their synthetic endeavors.

References

  • Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. CrystEngComm.
  • Chain-breaking phenolic antioxidants: steric and electronic effects... . The Journal of Organic Chemistry. [Link]

  • Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity . RSC Publishing. [Link]

  • A Computational Analysis of Substituent Effects on the O−H Bond Dissociation Energy in Phenols: Polar Versus Radical Effects . ACS Publications. [Link]

  • Reaction of Formaldehyde with Phenols: A Computational Chemistry Study . Forest Products Laboratory. [Link]

  • Influence of Steric Factors on the Structure and Physicochemical Properties of Monohydric Phenols . ResearchGate. [Link]

  • Steric hindrance - Theory pages . Labster. [Link]

  • Steric effects - Wikipedia . Wikipedia. [Link]

  • Steric hindrance: Significance and symbolism . Keenious. [Link]

  • Fluorine NMR . University of Wisconsin-Madison. [Link]

  • 19F Fast Magic-Angle Spinning NMR Spectroscopy on Microcrystalline Complexes of Fluorinated Ligands and the Carbohydrate Recognition Domain of Galectin-3 . National Center for Biotechnology Information. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 4-Bromo-2,3,6-trifluorophenol

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work.

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-2,3,6-trifluorophenol, a halogenated phenol. The procedures outlined here are designed to ensure personnel safety, regulatory compliance, and environmental protection. The core principle is that all chemical waste is hazardous until proven otherwise, and halogenated compounds require specific handling due to their potential environmental impact and the byproducts of their degradation.

Hazard Identification and Risk Assessment

Understanding the "why" behind a disposal protocol begins with a thorough risk assessment of the chemical . 4-Bromo-2,3,6-trifluorophenol and structurally similar compounds are classified with several key hazards that dictate our handling and disposal strategy.

The primary risks associated with this compound include acute toxicity if swallowed, severe skin and eye irritation or damage, and potential respiratory irritation.[1][2][3][4][5][6] Furthermore, as a halogenated organic compound, its disposal is strictly regulated to prevent the release of persistent pollutants and ensure that thermal decomposition, which can generate highly toxic hydrogen bromide and hydrogen fluoride gases, is conducted in a controlled environment.[1][7]

Table 1: GHS Hazard Classification Summary for Halogenated Phenols

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[2][4][6]
Skin Corrosion/Irritation Category 1B/2 H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[2][3][5]
Serious Eye Damage/Irritation Category 1/2A H318/H319: Causes serious eye damage or causes serious eye irritation.[2][3][5]

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[1][4][6] |

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 4-Bromo-2,3,6-trifluorophenol for any purpose, including disposal, the proper PPE is mandatory. This is not merely a recommendation but a critical safety requirement to prevent exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[8] This combination protects against both splashes and potential dust.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. After handling, wash your hands thoroughly.[8]

  • Body Protection: A flame-resistant lab coat is required. For larger quantities or when there is a significant risk of splashing, a chemically impervious apron and boots should be worn.[8]

  • Respiratory Protection: All handling of this compound, especially when generating dust or vapors, must be done in a certified chemical fume hood to ensure adequate ventilation.[1][4] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases must be used.[5][8]

Spill Management Protocol

Accidents can happen. A clear, pre-defined spill response plan is essential.

  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel.[1] Control entry to the spill zone.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Eliminate Ignition Sources: Although the compound itself may have a high flashpoint, this is a general best practice in a laboratory environment.[9]

  • Contain and Clean:

    • For Solid Spills: Gently sweep or shovel the material into a suitable, labeled container for hazardous waste disposal.[1][10] Use spark-proof tools and minimize dust generation.[8]

    • For Liquid Spills (if dissolved in solvent): Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical sorbent. Do not use combustible materials like paper towels as the primary absorbent. Collect the absorbed material into a designated hazardous waste container.[11]

  • Decontaminate: Once the bulk of the spill is removed, decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All materials used for decontamination, including wipes and PPE, must be disposed of as hazardous waste.

  • Do Not Use Sewers: Never wash chemical spills down the drain or into the sewer system.[2][9]

The Core Disposal Workflow: From Bench to Pickup

The proper disposal of 4-Bromo-2,3,6-trifluorophenol relies on one critical principle: segregation . Halogenated waste streams must be kept separate from non-halogenated streams. Mixing them increases disposal costs and complicates the treatment process.[12][13]

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Final Disposition start Waste Identified: 4-Bromo-2,3,6-trifluorophenol (Pure or in solution) assess_contamination Assess Contamination: Are other materials (gloves, wipes, glassware) contaminated? start->assess_contamination segregate Segregate as HALOGENATED ORGANIC WASTE assess_contamination->segregate Yes non_chem_waste Non-Contaminated Waste Stream (e.g., regular trash) assess_contamination->non_chem_waste No container Select Compatible Container (e.g., HDPE, Glass) Ensure it is clean and dry. segregate->container labeling Label Container with HAZARDOUS WASTE Tag - List all constituents - Indicate hazards (Toxic, Irritant) container->labeling storage Store in Satellite Accumulation Area (SAA) - Keep container closed - Provide secondary containment labeling->storage pickup Arrange for Pickup by Licensed Waste Disposal Service via EHS Dept. storage->pickup end Disposal via High-Temperature Incineration with Scrubber System pickup->end

Diagram 1: Decision workflow for proper segregation and collection of 4-Bromo-2,3,6-trifluorophenol waste.

Step-by-Step Collection Protocol:
  • Identify Waste Stream: All materials containing 4-Bromo-2,3,6-trifluorophenol, including the pure compound, reaction mixtures, solutions, and contaminated labware (e.g., pipette tips, wipes, gloves), must be treated as hazardous waste.

  • Segregate at the Source: Designate a specific waste container for "Halogenated Organic Waste." This is the most crucial step. Do not mix with non-halogenated solvents (like acetone, hexanes) or aqueous waste.[12]

  • Select a Compatible Container: Use a container made of a material compatible with the waste, typically high-density polyethylene (HDPE) or glass. Ensure the container has a secure, leak-proof screw cap.[12] The container must be clean and dry before the first addition of waste.

  • Properly Label the Container: As soon as you designate a container for waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[12]

    • Clearly write out the full chemical name: "4-Bromo-2,3,6-trifluorophenol."

    • If it is a mixture, list all components and their approximate percentages.

    • Check off the appropriate hazard characteristics (e.g., Toxic, Corrosive/Irritant).

  • Keep Container Closed: The waste container must be kept tightly closed at all times, except when adding waste. This prevents the release of vapors into the lab environment.[14]

  • Store Safely: Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab. This area must be under the control of lab personnel and should have secondary containment (e.g., a larger bin) to capture any potential leaks.[12]

Management of Empty Containers:

An "empty" container that held 4-Bromo-2,3,6-trifluorophenol is not safe for regular trash. It must be managed in one of two ways:

  • Triple-Rinse: Rinse the container three times with a suitable solvent (e.g., acetone). Collect all rinsate as halogenated hazardous waste.[12] After rinsing and air-drying, obliterate the original label and dispose of the container in the appropriate recycling or solid waste bin as per institutional policy.[12]

  • Dispose as Hazardous Waste: If rinsing is not feasible or desired, the empty, unrinsed container must be disposed of as solid hazardous waste.[12]

Final Disposal Route: Licensed Incineration

The ultimate fate of 4-Bromo-2,3,6-trifluorophenol waste is high-temperature incineration at a licensed hazardous waste facility.[1][4] This method is preferred for halogenated organic compounds for two primary reasons:

  • Complete Destruction: The high temperatures effectively break down the organic molecule into its constituent elements.

  • Acid Gas Neutralization: Licensed incinerators are equipped with "scrubbers" or flue gas treatment systems.[1] These systems are designed to neutralize the acidic gases (Hydrogen Bromide and Hydrogen Fluoride) that are inevitably produced during the combustion of this compound, preventing their release into the atmosphere.

Your responsibility is to ensure the waste is properly accumulated, labeled, and handed over to your institution's EHS department, who will then coordinate with a licensed professional waste disposal service.[4] Never attempt to dispose of this chemical through any other means.

By adhering to these detailed procedures, you actively contribute to a safe laboratory environment, ensure compliance with federal and local regulations, and protect our shared ecosystem.

References

  • Synquest Labs. (n.d.). 4-Bromo-2,3-difluorophenol Safety Data Sheet. Retrieved from Synquest Labs. (URL not provided in search results)
  • Santa Cruz Biotechnology, Inc. (2023, September 13). 4-Bromo-2-chlorophenol Safety Data Sheet. Retrieved from scbt.com. (URL not provided in search results)
  • Tokyo Chemical Industry Co., Ltd. (2025, October 28). 1-Bromo-2,4,6-trifluorobenzene SAFETY DATA SHEET. Retrieved from TCI Chemicals. (URL not provided in search results)
  • Fisher Scientific. (n.d.). 2,3,6-Trifluorophenol SAFETY DATA SHEET. Retrieved from Fisher Scientific. (URL not provided in search results)
  • ECHEMI. (n.d.). 4-Bromo-2,3-difluorophenol SDS, 144292-32-0 Safety Data Sheets. Retrieved from ECHEMI. (URL not provided in search results)
  • Thermo Fisher Scientific. (2025, October 8). 4-Bromo-2,6-difluorophenol SAFETY DATA SHEET. Retrieved from Thermo Fisher Scientific. (URL not provided in search results)
  • Loba Chemie Pvt. Ltd. (n.d.). 4-Bromo Phenol MATERIAL SAFETY DATA SHEET. Retrieved from Loba Chemie. (URL not provided in search results)
  • NextSDS. (n.d.). 4-bromo-2,3,6-trifluorophenol — Chemical Substance Information. Retrieved from NextSDS. (URL not provided in search results)
  • Fisher Scientific. (n.d.). 2,4,6-Trifluorophenol SAFETY DATA SHEET. Retrieved from Fisher Scientific. (URL not provided in search results)
  • Thermo Fisher Scientific. (2025, September 15). 4-Bromo-2-fluorophenol SAFETY DATA SHEET. Retrieved from Thermo Fisher Scientific. (URL not provided in search results)
  • ABX advanced biochemical compounds. (2012, June 20). Material Safety Data Sheet. Retrieved from ABX. (URL not provided in search results)
  • Maastricht University. (n.d.). Hazardous waste from laboratories UNS50 and UNS40. Retrieved from Maastricht University. (URL not provided in search results)
  • Electronic Code of Federal Regulations (eCFR). (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from EPA. (URL not provided in search results)
  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from nj.gov. (URL not provided in search results)
  • Tokyo Chemical Industry Co., Ltd. (2024, November 20). 2-Bromo-4,6-difluorophenol SAFETY DATA SHEET. Retrieved from TCI Chemicals. (URL not provided in search results)
  • Ministry for the Environment, New Zealand. (2012, July). Managing waste that may contain brominated flame retardants. Retrieved from Ministry for the Environment. (URL not provided in search results)
  • Northwestern University Office for Research Safety. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved from Northwestern University. (URL not provided in search results)
  • Kanto Chemical Co., Inc. (n.d.). Boron Trifluoride Phenol Complex SAFETY DATA SHEET. Retrieved from Kanto Chemical. (URL not provided in search results)
  • U.S. Environmental Protection Agency. (n.d.). TOXICOLOGICAL REVIEW OF Phenol. Retrieved from Integrated Risk Information System (IRIS). (URL not provided in search results)
  • U.S. Environmental Protection Agency. (n.d.). Halogenated Solvent Cleaners. Retrieved from EPA. (URL not provided in search results)
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from EPA. (URL not provided in search results)

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-Bromo-2,3,6-trifluorophenol: From Core Safety Principles to Emergency Response

As researchers and developers, our work with novel chemical entities like 4-Bromo-2,3,6-trifluorophenol is foundational to innovation. However, progress cannot come at the expense of safety.

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our work with novel chemical entities like 4-Bromo-2,3,6-trifluorophenol is foundational to innovation. However, progress cannot come at the expense of safety. This guide provides an in-depth operational plan for handling this compound, grounded in scientific principles. It moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for protecting you and your colleagues.

Hazard Assessment: The "Why" Behind the Protocol

Before handling any chemical, a thorough understanding of its intrinsic hazards is non-negotiable.[1] 4-Bromo-2,3,6-trifluorophenol (CAS No. 192446-70-1) is a halogenated phenol, a class of compounds that demands respect due to potential corrosive and toxic properties.[2] The specific hazards associated with this compound, as identified in its Safety Data Sheet (SDS) and Globally Harmonized System (GHS) classifications, dictate the necessary level of protection.[3]

Hazard ClassificationGHS PictogramSignal WordPrimary Precaution & Rationale
Serious Eye Damage GHS05Danger Causes serious eye damage.[3] The corrosive nature necessitates robust eye protection to prevent irreversible harm.
Acute Toxicity (Oral, Dermal, Inhalation) GHS07Warning Harmful if swallowed, in contact with skin, or if inhaled.[3] This requires measures to prevent all routes of exposure, including skin barriers, and avoiding aerosol/dust generation.
Skin Irritation GHS07Warning Causes skin irritation.[3] Direct contact must be avoided through appropriate gloves and body protection. Phenols can have an anesthetic effect, meaning initial contact may not cause pain, delaying response to exposure.[2][4]
Specific Target Organ Toxicity (Single Exposure) GHS07Warning May cause drowsiness or dizziness.[3] This underscores the need for excellent ventilation, primarily through a certified chemical fume hood, to prevent inhalation of vapors.[5][6]

Core Personal Protective Equipment (PPE) Protocol

The following PPE ensemble is mandatory for all work involving 4-Bromo-2,3,6-trifluorophenol. This is not a list of options, but a required system to mitigate the identified risks.

Eye and Face Protection: Your First Line of Defense

Due to the "Danger" classification for serious eye damage, standard safety glasses are insufficient.[3]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound.[4][7]

  • Splash Hazard Operations: When transferring solutions, working with larger quantities (>50 mL), or if there is any risk of splashing, a full-face shield must be worn over the chemical splash goggles.[5][8][9] This provides a secondary barrier protecting the entire face.

Hand Protection: The Critical Barrier

The skin is a primary route of exposure for this compound.[3] Glove selection is therefore critical.

  • Incidental Contact: For tasks with minimal contact risk, such as handling a sealed container, double-gloving with standard thickness (4-mil) nitrile gloves is the minimum requirement.[8][9] Latex gloves should not be used.[2][4]

  • Direct Handling & Spill Cleanup: For weighing the solid, preparing solutions, or cleaning spills, more robust hand protection is necessary. Use a single pair of heavy-duty (8-mil or thicker) nitrile gloves or consider reusable neoprene or butyl rubber gloves, which offer superior resistance to many corrosive chemicals.[8][9]

  • Causality: Phenolic compounds can degrade or permeate standard gloves quickly.[2] Always inspect gloves for any signs of discoloration or degradation and change them immediately if contact is suspected.[7]

Body Protection: Preventing Dermal Absorption
  • A fully buttoned, long-sleeved laboratory coat is mandatory.[5][9]

  • For procedures involving significant quantities or a high risk of splashing, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[9]

  • Full-length pants and closed-toe shoes made of a non-porous material are required at all times in the laboratory.[1][5]

Respiratory Protection: Engineering Controls First
  • Primary Control: All handling of 4-Bromo-2,3,6-trifluorophenol, especially the solid form which can create dust, must be performed inside a certified chemical fume hood.[5][2][10] This is the most effective way to prevent inhalation exposure.

  • Secondary Control: If, under rare and specifically approved circumstances, work cannot be conducted in a fume hood, a formal risk assessment must be performed by Environmental Health & Safety (EHS) to determine the appropriate respiratory protection.[2][4]

Operational and Disposal Plans

Step-by-Step PPE Donning and Doffing

Properly putting on and removing PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Put on closed-toe shoes and long pants.

  • Don the inner pair of nitrile gloves.

  • Don the lab coat, ensuring it is fully buttoned.

  • Don the chemical-resistant apron (if required).

  • Don the outer pair of gloves (or heavy-duty gloves).

  • Don chemical splash goggles.

  • Don the face shield (if required).

Doffing Sequence (to be performed at the edge of the work area):

  • Remove the outer pair of gloves.

  • Remove the face shield and apron (if worn).

  • Remove the lab coat, turning it inside out as you remove it.

  • Remove the inner pair of gloves.

  • Remove safety goggles.

  • Immediately wash hands thoroughly with soap and water.[1][11]

Safe Handling and Storage
  • Storage: Store containers in a cool, dry, well-ventilated area designated for corrosive and toxic materials.[12] Ensure containers are kept below eye level and within leak-proof secondary containment.[2][7]

  • Weighing: Weigh the solid compound within a fume hood or a ventilated balance enclosure to contain any dust.

  • Solution Preparation: Always add the solid chemical to the solvent slowly. If diluting, always add the more concentrated solution to the less concentrated one (e.g., acid to water).[1][10]

Disposal Plan: A Cradle-to-Grave Approach
  • Chemical Waste: All waste containing 4-Bromo-2,3,6-trifluorophenol, including unused material and contaminated solutions, must be collected in a clearly labeled, sealed hazardous waste container. Disposal must be handled through your institution's approved waste disposal program.[13][14][15]

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and single-use aprons, that comes into contact with the chemical must be disposed of as solid hazardous waste. Do not discard it in the regular trash.

Emergency Response: Spill Management Workflow

In the event of a spill, a calm and methodical response is essential. The following workflow outlines the critical steps.

Spill_Response_Workflow cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A ALERT & ASSESS B Small Spill (<100mL, contained) A->B Assess Size & Risk C Large Spill (>100mL or uncontained) A->C Assess Size & Risk D Don Emergency PPE (Heavy gloves, apron, face shield over goggles) B->D E EVACUATE AREA Pull Fire Alarm Call Emergency Services C->E F Contain & Absorb (Use chemical spill kit) D->F G Clean & Decontaminate (Work from outside in) F->G H Package & Label All Waste G->H

Caption: Logical workflow for responding to a chemical spill.

Spill Response Steps:

  • Alert and Assess: Immediately alert personnel in the vicinity.[1] Assess the size and risk of the spill.

  • Evacuate (Large Spills): For large spills, immediately evacuate the area and contact your institution's emergency response team.

  • Don Emergency PPE (Small Spills): For small, manageable spills, don the appropriate emergency PPE, which includes heavy-duty gloves (e.g., butyl rubber), a chemical-resistant apron, and a face shield over goggles.[8]

  • Contain and Absorb: Use a chemical spill kit with an appropriate absorbent material to contain the spill.

  • Clean and Decontaminate: Clean the area, working from the outside of the spill inward.

  • Dispose: All cleanup materials and contaminated PPE must be collected in a designated hazardous waste container for proper disposal.

By integrating these safety protocols into your daily workflow, you build a culture of safety that protects not only yourself but the entire research community.

References

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Questron Technologies. [Link]

  • How to Handle Caustic and Corrosive Chemicals in a Laboratory. Science Equip. [Link]

  • SAFETY STANDARDS IN RESEARCH LABORATORIES. Universitat Autònoma de Barcelona (UAB). [Link]

  • 4-bromo-2,3,6-trifluorophenol — Chemical Substance Information. NextSDS. [Link]

  • Safe Handling of Corrosive Chemicals. The Chemistry Blog. [Link]

  • Phenol - OHS Information Sheet. Monash University. [Link]

  • Phenol Standard Operating Procedure. University of California, Santa Barbara. [Link]

  • OESO Phenol Guideline. Duke University Safety. [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Phenol Standard Operating Procedure. UNC Charlotte. [Link]

  • Material Safety Data Sheet. ABX advanced biochemical compounds. [Link]

  • 4-Bromo-2-chlorophenol Safety Data Sheet. Struchem. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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